Mianserin N-Oxide
Description
The exact mass of the compound Mianserin 2-Oxide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Mianserin N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mianserin N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXWJOYXVNLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891482 | |
| Record name | Mianserin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-46-7 | |
| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mianserin 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mianserin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIANSERIN 2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mianserin N-Oxide chemical properties
An In-Depth Technical Guide to the Chemical Properties of Mianserin N-Oxide
Abstract
Mianserin, a second-generation tetracyclic antidepressant, undergoes extensive hepatic metabolism following administration.[1] Among its principal metabolic products is Mianserin N-Oxide, a molecule of significant interest in pharmacology and drug development.[2] This guide provides a comprehensive technical overview of the core chemical properties of Mianserin N-Oxide. We will explore its formation through metabolic pathways, its intrinsic chemical characteristics, established analytical methodologies for its detection, and its pharmacological relevance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this key metabolite.
Chemical Identity and Physicochemical Properties
Mianserin N-Oxide is the product of N-oxidation at the tertiary amine of the parent Mianserin molecule.[1] This modification significantly alters its polarity and chemical behavior. Its core identifiers and properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide | [3][4] |
| Synonyms | Mianserin 2-Oxide, Mianserin impurity 19 | [4] |
| CAS Number | 62510-46-7 | [3][4][5] |
| Molecular Formula | C₁₈H₂₀N₂O | [3][5][6] |
| Molecular Weight | 280.36 g/mol | [3][5][6] |
| Canonical SMILES | C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | [4][5] |
| Physical Form | Powder | [6] |
| Purity | Commercially available as a high-purity reference standard (≥95%) | [6][7][8] |
| Storage Conditions | Store at < -15°C, keep dry, and under an inert gas atmosphere (e.g., Nitrogen) | [5] |
Metabolic Formation and Biological Significance
Mianserin N-Oxide is a primary human metabolite of Mianserin.[4] Its formation is a critical aspect of the parent drug's pharmacokinetics.
Metabolic Pathway
The biotransformation of Mianserin to Mianserin N-Oxide occurs predominantly in the liver. This reaction is catalyzed by the Cytochrome P450 enzyme system, with CYP2D6 being a key enzyme involved in Mianserin's metabolism.[1] The process involves the direct oxidation of the nitrogen atom in the piperazine ring.
Alongside N-oxidation, Mianserin is also metabolized via N-demethylation to form desmethylmianserin and aromatic hydroxylation to form 8-hydroxymianserin.[2][9]
Pharmacological Activity and Relevance
While the parent compound, Mianserin, exerts its antidepressant effects through complex interactions with adrenergic and serotonergic receptors, its metabolites exhibit different activity profiles.[10][11] Mianserin N-Oxide is generally considered to be pharmacologically inactive or only weakly active compared to Mianserin.[2][12] However, it remains a crucial analyte for comprehensive pharmacokinetic and toxicological studies. Some research suggests that as a reactive metabolite, it may be implicated in adverse drug reactions.[5][6] Its presence in wastewater has also been utilized as a biomarker to monitor antidepressant usage within communities.[5][6]
Analytical Methodologies
Accurate identification and quantification of Mianserin N-Oxide are essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant analytical technique.[13][14]
General Analytical Workflow
The analysis of Mianserin N-Oxide from biological matrices typically involves sample extraction, chromatographic separation, and detection.
Experimental Protocol: Quantification in Plasma
The following is a representative protocol synthesized from established methodologies for amine-containing drugs and their metabolites.[14][15][16]
1. Sample Preparation (Protein Precipitation): a. To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing an appropriate internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube.
2. Concentration: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). c. Vortex for 30 seconds to ensure complete dissolution.
3. HPLC-MS/MS Conditions: a. HPLC System: Agilent 1200 series or equivalent.[16] b. Column: C18 reverse-phase column (e.g., Eclips C18, 4.6 x 150 mm, 5 µm).[15] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A suitable gradient starting from ~10% B, ramping up to 95% B to elute the analytes, followed by re-equilibration. f. Flow Rate: 0.5 - 1.0 mL/min. g. Injection Volume: 10-20 µL.[16] h. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. i. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Mianserin N-Oxide and the internal standard.
Causality and Rationale: The use of a C18 column is standard for separating moderately polar compounds like Mianserin and its metabolites from biological matrices. Acetonitrile is an effective protein precipitating agent and a common organic mobile phase. The addition of formic acid aids in the ionization of the analytes for positive mode ESI-MS detection, which is highly sensitive for amine-containing compounds.
Synthesis and Stability
Synthesis: Mianserin N-Oxide is not typically synthesized for therapeutic use but is prepared as an analytical reference standard.[7] The synthesis involves the controlled oxidation of the tertiary amine of Mianserin. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in an appropriate solvent.
Chemical Stability: N-oxides can be susceptible to chemical degradation.[17] Potential pathways include reduction back to the parent tertiary amine or further oxidation, depending on the chemical environment. The recommended storage conditions of low temperature, dryness, and an inert atmosphere are crucial to prevent degradation and maintain the integrity of the reference material.[5]
Conclusion
Mianserin N-Oxide is a pivotal metabolite in the disposition of the antidepressant Mianserin. While largely pharmacologically inactive, its chemical properties and formation via CYP450-mediated metabolism are of high interest. A thorough understanding of its structure, physicochemical characteristics, and analytical detection methods is indispensable for comprehensive pharmacokinetic profiling, drug-drug interaction studies, and toxicological assessments of Mianserin. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in the advanced study of this compound.
References
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National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). determination of mianserin in biological material by high performance liquid chromatography. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Mianserin – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Mianserin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Retrieved from [Link]
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Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link]
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Nickolson, V. J., Wieringa, J. H., & van Delft, A. M. (1982). Comparative pharmacology of mianserin, its main metabolites and 6-azamianserin. Naunyn-Schmiedeberg's archives of pharmacology, 319(1), 48–55. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective synthesis of ( R)-(−)-mianserin. Retrieved from [Link]
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Wawryniuk, M., Tyski, S., & Płonka, J. (2015). Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays. Ecotoxicology and environmental safety, 115, 143–149. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Retrieved from [Link]
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Goodlet, I., Mireylees, S. E., & Sugrue, M. F. (1977). Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines. British journal of pharmacology, 61(2), 307–313. Retrieved from [Link]
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MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
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Scientific-publishing.net. (n.d.). DETERMINATION OF MIANSERIN IN BIOLOGICAL MATERIAL BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
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Shami, M., Elliott, H. L., Kelman, A. W., & Whiting, B. (1983). The pharmacokinetics of mianserin. British journal of clinical pharmacology, 15 Suppl 2, 313S–322S. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
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Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
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MDPI. (2020). Role of Nitric Oxide in the Antidepressant Effect of an Aqueous Extract of Punica granatum L.: Effects on GSH/GSSG Ratio and Lipoperoxidation in Adult Male Swiss Webster Mice. Retrieved from [Link]
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Kafoe, W. F., de Ridder, J. J., & Leonard, B. E. (1976). Some effects of mianserin on monoamine metabolism in the rat brain. Biochemical pharmacology, 25(22), 2455–2460. Retrieved from [Link]
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Mianserin N-Oxide synthesis from mianserin
An In-depth Technical Guide to the Synthesis of Mianserin N-Oxide from Mianserin
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Mianserin N-Oxide, a primary metabolite of the tetracyclic antidepressant mianserin. Designed for researchers, chemists, and professionals in drug development, this document details the underlying chemical principles, a robust experimental protocol, purification techniques, and analytical characterization methods. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Mianserin and its N-Oxide Metabolite
Mianserin is a well-established tetracyclic antidepressant agent, primarily utilized for the treatment of major depressive disorder.[1][2] Its therapeutic effect is attributed to its complex pharmacology, which includes antagonism of various serotonin and histamine receptors, as well as presynaptic α2-adrenergic receptors.[3] Upon administration, mianserin undergoes extensive metabolism in the liver, primarily through three pathways: N-demethylation, aromatic hydroxylation, and N-oxidation.[2][4]
Mianserin N-Oxide (CAS No: 62510-46-7) is one of these key metabolites.[5][6] The generation of this N-oxide derivative is a crucial step in the drug's metabolic pathway. For researchers studying mianserin's pharmacokinetics, drug-drug interactions, or developing analytical methods for its detection, a pure reference standard of Mianserin N-Oxide is indispensable.[5] This guide provides a detailed protocol for the chemical synthesis of Mianserin N-Oxide from its parent compound, mianserin, offering a reliable method for producing this critical research material.
Foundational Principles: The Chemistry of Tertiary Amine N-Oxidation
The conversion of mianserin to its N-oxide is a classic example of tertiary amine oxidation. This transformation hinges on the nucleophilic character of the nitrogen atom in the piperazine ring of the mianserin molecule.
The Reaction Mechanism
The core of the reaction involves the lone pair of electrons on the tertiary nitrogen atom attacking an electrophilic oxygen atom supplied by an oxidizing agent.[7] This forms a coordinate covalent bond between the nitrogen and oxygen atoms, resulting in the N-oxide. The product, an amine oxide, is a neutral molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.[8]
Selection of Oxidizing Agent: A Critical Choice
Several reagents are capable of effecting this transformation, with the choice depending on factors like substrate tolerance, reaction conditions, and safety.[9]
-
Peroxycarboxylic Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for the N-oxidation of tertiary amines.[10] It is relatively selective and operates under mild, non-aqueous conditions, which simplifies the reaction setup and workup. The primary byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.
-
Hydrogen Peroxide (H₂O₂): As a "green" oxidant, hydrogen peroxide is an attractive choice, with water being its only byproduct. However, its reaction with tertiary amines can be slow and may require catalysts or elevated temperatures to proceed efficiently.[7][9]
-
Other Reagents: Other systems, such as those involving 2-sulfonyloxaziridines or metal catalysts, are also reported for N-oxidation but are often less practical for standard laboratory-scale synthesis due to reagent availability or complexity.[9]
For this guide, we will focus on a protocol using m-CPBA due to its reliability, efficiency, and straightforward workup procedure.
Synthesis of Mianserin N-Oxide: An Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of Mianserin N-Oxide. The causality behind each step is explained to provide a clear and logical framework.
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of Mianserin N-Oxide.
Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Purpose |
| Mianserin Hydrochloride | C₁₈H₂₀N₂·HCl | 300.83 | Starting Material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Oxidizing Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent (Workup) |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | Reducing Agent (Quench) |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
| Silica Gel (60 Å, 230-400 mesh) | SiO₂ | 60.08 | Stationary Phase (Chromatography) |
| Methanol (MeOH) | CH₃OH | 32.04 | Eluent (Chromatography) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Eluent Additive |
Step-by-Step Experimental Workflow
The following protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood.
Step 1: Preparation of Mianserin Free Base
-
Rationale: Mianserin is often supplied as a hydrochloride salt. The free base is required for the N-oxidation reaction.
-
Dissolve Mianserin HCl (1.0 eq) in deionized water.
-
Add the solution to a separatory funnel with an equal volume of Dichloromethane (DCM).
-
Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8), confirmed with pH paper.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (MgSO₄).
-
Filter and evaporate the solvent under reduced pressure to yield the mianserin free base.
Step 2: N-Oxidation Reaction
-
Rationale: The core synthetic step. The reaction is cooled to control the exothermic nature of the oxidation.
-
Dissolve the mianserin free base (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve m-CPBA (approx. 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring mianserin solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
Step 3: Reaction Monitoring
-
Rationale: Thin Layer Chromatography (TLC) is used to track the consumption of the starting material and the formation of the more polar product.
-
Spot the reaction mixture on a silica gel TLC plate against a spot of the starting mianserin.
-
Elute with a mobile phase of 95:5 DCM:Methanol.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the mianserin spot has disappeared and a new, lower Rf (more polar) spot corresponding to the N-oxide is dominant.
Step 4: Workup and Quenching
-
Rationale: This sequence removes the acidic byproduct and any unreacted m-CPBA.
-
Cool the reaction mixture again to 0 °C.
-
Slowly add a 10% aqueous solution of Sodium Sulfite (Na₂SO₃) to quench any excess m-CPBA. Stir for 20 minutes.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (3 times) to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Mianserin N-Oxide.
Step 5: Purification by Column Chromatography
-
Rationale: Due to the polar nature of the N-oxide functional group, purification is effectively achieved by column chromatography on silica gel.[10]
-
Prepare a silica gel column in DCM.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., starting with 100% DCM and gradually increasing to 5-10% Methanol).
-
To prevent streaking of the polar product on the acidic silica gel, it is recommended to add 0.5% triethylamine to the eluent mixture.[10]
-
Collect fractions and monitor by TLC. Combine the pure fractions containing Mianserin N-Oxide and evaporate the solvent to yield the final product, typically as a white or off-white solid.
Caption: Experimental workflow for Mianserin N-Oxide synthesis.
Safety Precautions
-
Mianserin: This is a potent, pharmacologically active compound. Avoid inhalation and skin contact. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]
-
m-CPBA: This reagent is a strong oxidizing agent and can be explosive when shocked or heated, especially in its pure, dry form. It is typically supplied wetted with water to improve stability. Do not allow it to dry out.
-
Dichloromethane (DCM): This is a volatile and hazardous solvent. All operations must be performed in a well-ventilated fume hood.
-
General: A thorough risk assessment should be conducted before commencing any chemical synthesis.
Analytical Characterization
Confirmation of the product's identity and purity is essential. The following techniques are standard for the characterization of the synthesized Mianserin N-Oxide.
| Technique | Parameter | Expected Result |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | Expected m/z: 281.16, confirming the addition of one oxygen atom to mianserin (MW: 264.37). |
| ¹H NMR | Chemical Shift | Protons adjacent to the newly formed N-oxide (e.g., the N-methyl group and adjacent methylene protons) will exhibit a downfield shift compared to the parent mianserin due to the deshielding effect of the oxygen atom. |
| ¹³C NMR | Chemical Shift | Carbons bonded to the oxidized nitrogen will also show a downfield shift. |
| HPLC | Purity | Analysis on a C18 reverse-phase column should show a single major peak, allowing for quantification of purity (typically >98%).[12] |
Conclusion
The synthesis of Mianserin N-Oxide from mianserin via oxidation with m-CPBA is a robust and reproducible method for obtaining this important metabolite for research and analytical purposes. The protocol described in this guide, which combines a detailed experimental procedure with a clear explanation of the underlying chemical principles, provides a solid foundation for its successful implementation in a laboratory setting. Careful adherence to the purification and safety protocols is paramount to obtaining a high-purity product and ensuring a safe operational environment.
References
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Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. Available at: [Link]
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Patel, J., & Rajput, S. (2011). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. ResearchGate. Available at: [Link]
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determination of mianserin in biological material by high performance liquid chromatography. ResearchGate. Available at: [Link]
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Stereoselective synthesis of ( R)-(−)-mianserin. ResearchGate. Available at: [Link]
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Mianserin. Wikipedia. Available at: [Link]
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Jones, R., et al. (2019). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Frontiers in Immunology. Available at: [Link]
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Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]
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Leśniak, S., et al. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The chemical structure of (A) mianserin, (B) desmethylmianserin, (C) 8-hydroxymianserin and (D) mianserin-N-oxide. ResearchGate. Available at: [Link]
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Mianserin Formulation Safety Data Sheet. Organon. Available at: [Link]
- Gower, A. J., & Marriott, A. S. (1982). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect?. British Journal of Pharmacology.
- Wawryniuk, M., et al. (2015). Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays. Ecotoxicology and Environmental Safety.
-
Amine oxide. Wikipedia. Available at: [Link]
- Wendlandt, A. E., & Stahl, S. S. (2015). Oxidation of Amines and N-Hetarenes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mianserin N-Oxide - SRIRAMCHEM [sriramchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine oxide - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organon.com [organon.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of Mianserin N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Mianserin N-Oxide in Drug Metabolism
Mianserin, a tetracyclic antidepressant, has a well-established therapeutic profile.[1] Its efficacy and safety are intrinsically linked to its metabolic fate within the body. Hepatic metabolism, primarily mediated by cytochrome P450 enzymes such as CYP2D6, transforms mianserin into several metabolites, including 8-hydroxymianserin, desmethylmianserin, and mianserin N-oxide.[1] Understanding the precise chemical structure of these metabolites is paramount for a comprehensive assessment of the drug's pharmacology, potential drug-drug interactions, and overall safety profile. Mianserin N-oxide, formed by the oxidation of the tertiary amine in the piperazine ring, represents a key metabolite. Its full characterization is essential for researchers in drug development and metabolism.
This technical guide provides a detailed overview of the expected spectroscopic data for Mianserin N-Oxide, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to predict the key spectral features. Furthermore, it offers detailed, field-proven protocols for the acquisition of this data, empowering researchers to perform their own analyses.
Molecular Structure and Properties
-
Chemical Name: 2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide
-
Molecular Formula: C₁₈H₂₀N₂O
-
Molecular Weight: 280.37 g/mol
Mass Spectrometry (MS)
Principle and Application for Mianserin N-Oxide
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool in drug metabolism studies due to its soft ionization technique, which typically leaves the molecular ion intact.[2] For a polar metabolite like Mianserin N-Oxide, ESI in positive ion mode is ideal, as the basic nitrogen atoms are readily protonated. The primary application of ESI-MS in this context is to confirm the molecular weight of the metabolite and to deduce structural information from its fragmentation pattern.
Predicted Mass Spectrum
In a typical ESI-MS experiment, Mianserin N-Oxide is expected to be observed as its protonated molecular ion, [M+H]⁺.
| Species | Predicted m/z |
| [M+H]⁺ | 281.16 |
Predicted Fragmentation Pattern
The fragmentation of the protonated Mianserin N-Oxide ion in the mass spectrometer (induced by collision-induced dissociation, CID) can provide valuable structural information. A plausible fragmentation pathway involves the cleavage of bonds alpha to the positively charged nitrogen atom, a common fragmentation route for amines.[3][4]
Sources
Technical Guide: Biological Activity Screening of Mianserin N-Oxide
Executive Summary
Mianserin N-Oxide (MNO) is a major oxidative metabolite of the tetracyclic antidepressant Mianserin. Unlike its parent compound, which exhibits potent antagonism at 5-HT2A , 5-HT2C , and
In hypoxic tissues or specific metabolic environments, MNO can be reduced back to the active parent drug, effectively acting as a metabolic reservoir or pro-drug. Therefore, the biological screening of MNO requires a specialized approach that prioritizes metabolic stability and reductive conversion over traditional agonist/antagonist discovery.
This guide outlines a rigorous technical framework for characterizing MNO, focusing on receptor binding confirmation, bioreductive stability profiling, and safety differentiation from reactive iminium intermediates.
Part 1: Chemical & Pharmacological Context[1][2][3][4][5][6]
Structure-Activity Relationship (SAR)
The N-oxidation of Mianserin introduces a polar oxygen atom to the piperazino-azepine nitrogen. This modification drastically alters the physicochemical profile:
-
Polarity: Increased hydrophilicity reduces blood-brain barrier (BBB) penetration relative to the parent.
-
Basicity: The N-oxide is less basic than the tertiary amine of Mianserin.
-
Receptor Fit: The steric bulk and electronic change at the N-oxide moiety disrupt the crucial ionic interaction with the aspartate residue in the orthosteric binding pocket of aminergic GPCRs (5-HT and Adrenergic receptors).
Metabolic Pathway Visualization
The following diagram illustrates the dynamic relationship between Mianserin, MNO, and the toxic reactive intermediates (iminium ions). Understanding this flow is prerequisite to screening design.
Figure 1.[1][2] Metabolic interconversion of Mianserin.[1][2][3] Note the reversible pathway between the Parent and N-Oxide.[4][5]
Part 2: In Vitro Receptor Binding Screening (Confirmation of Inactivity)
The primary goal here is not to find activity, but to quantify the loss of affinity . This confirms that MNO does not contribute directly to the therapeutic effect or off-target side effects (e.g., anticholinergic effects).
Target Panel
-
Primary: 5-HT2A, 5-HT2C (Serotonin),
-Adrenergic. -
Secondary (Safety): H1 Histamine (Sedation marker), Muscarinic M1 (Anticholinergic marker).
Radioligand Binding Protocol
Objective: Determine
Materials:
-
Source Tissue: CHO-K1 or HEK293 cells stably expressing human recombinant receptors (h5-HT2A, h
). -
Radioligands:
- -Ketanserin (for 5-HT2A)[6]
-
-RX821002 or
-Clonidine (for )
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM
and 0.1% BSA (to prevent non-specific sequestration of the N-oxide).
Step-by-Step Workflow:
-
Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50
L Membrane suspension ( g protein/well). -
Add 25
L Radioligand (at concentration). -
Add 25
L Test Compound (MNO) at varying concentrations ( M to M). -
Control: Use Mianserin (Parent) as the positive control.
-
-
Equilibrium: Incubate for 60 min at 27°C.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI is critical to reduce filter binding of the cationic parent drug, ensuring accurate comparison.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Expected Results Table:
| Compound | h5-HT2A | h | Interpretation |
| Mianserin (Parent) | ~1.0 - 5.0 | ~10 - 30 | High Affinity (Active) |
| Mianserin N-Oxide | > 10,000 | > 5,000 | Inactive / Low Affinity |
Part 3: Metabolic Stability & Bioreduction Screening
This is the core screening requirement for N-oxides. You must determine if MNO is stable or if it reverts to Mianserin. This reversion is oxygen-sensitive; therefore, assays must be conducted under both aerobic and anaerobic conditions.
Experimental Logic
N-oxides are reduced by molybdo-flavoenzymes and cytochrome P450s under low oxygen tension. If MNO reverts to Mianserin in vivo, it extends the parent drug's half-life.
Bioreduction Protocol (Microsomal Stability)
Materials:
-
Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Gas supply: Nitrogen (
) and Oxygen ( ).
Workflow:
-
Preparation:
-
Prepare two sets of reaction tubes: Set A (Aerobic) and Set B (Anaerobic) .
-
Set B Pre-treatment: Purge buffer and microsomes with
gas for 10 minutes to remove dissolved oxygen.
-
-
Incubation:
-
Substrate: Mianserin N-Oxide (1
M final). -
Enzyme: Microsomes (0.5 mg/mL protein).
-
Initiate reaction with NADPH regenerating system.
-
Set A: Incubate open to air (or oxygenated atmosphere) at 37°C.
-
Set B: Seal tubes under
atmosphere immediately; incubate at 37°C.
-
-
Sampling:
-
Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine).
-
-
Analysis (LC-MS/MS):
-
Monitor two channels:
-
Loss of MNO (Parent disappearance).
-
Gain of Mianserin (Metabolite formation).
-
-
Diagram: Bioreduction Screening Workflow
Figure 2. Differential screening for oxidative stability vs. reductive conversion.
Part 4: Toxicology & Safety Profiling
While MNO itself is less toxic than the reactive iminium intermediates, screening must ensure it does not undergo "bioactivation" to toxic species.
Cytotoxicity Screen (HepG2)
-
Rationale: Mianserin is associated with idiosyncratic hepatotoxicity. Screen MNO to ensure it does not exhibit higher cytotoxicity than the parent.
-
Method: MTT or ATP-depletion assay in HepG2 cells.
-
Comparator: Compare
of MNO vs. Mianserin.-
Expectation: MNO should be less cytotoxic (
) compared to Mianserin, as the N-oxide formation is often a detoxification step unless reduced back.
-
Reactive Metabolite Trapping (Glutathione)
-
Protocol: Incubate MNO with HLM + NADPH + Glutathione (GSH).
-
Analysis: Scan for GSH-adducts using Neutral Loss scanning on Mass Spec (loss of 129 Da).
-
Significance: If MNO converts to the iminium ion, GSH adducts will be detected. This indicates a safety risk.
References
-
PubChem. (n.d.). Mianserin. National Library of Medicine. Retrieved from [Link]
- Riley, R. J., et al. (1988). An in vitro model for the interaction of mianserin with rat liver microsomes. Biochemical Pharmacology.
-
Kalgutkar, A. S., et al. (2005). Metabolic activation of the antidepressant mianserin: formation of a reactive iminium intermediate. Drug Metabolism and Disposition.[7][2] Retrieved from [Link]
-
Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews. (Classic text establishing the bioreducibility of N-oxides).[5]
-
Testa, B., & Jenner, P. (1976). Drug metabolism: chemical and biochemical aspects. M. Dekker. (Source for stereoselective N-oxidation/reduction mechanisms).[8]
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mianserin - Wikipedia [en.wikipedia.org]
- 8. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Shunt: Role of Mianserin N-Oxide in Mianserin Metabolism
Executive Summary
Mianserin, a tetracyclic antidepressant (TeCA), undergoes extensive hepatic biotransformation.[1][2] While the primary therapeutic activity resides in the parent compound and its desmethyl metabolite, Mianserin N-Oxide (MNO) represents a critical, often overlooked "metabolic shunt." Unlike the pharmacologically active 8-hydroxymianserin or N-desmethylmianserin, MNO is largely inactive but serves as a potential metabolic reservoir due to its reversibility in vivo.
This technical guide dissects the formation, stereoselectivity, and analytical characterization of Mianserin N-Oxide. It provides researchers with validated protocols for synthesizing and detecting MNO, distinguishing it from the reactive quinone imine intermediates responsible for mianserin’s idiosyncratic hepatotoxicity.
The Metabolic Architecture of Mianserin[2][3]
Mianserin metabolism is stereoselective and mediated by specific Cytochrome P450 (CYP) isoforms.[3] The metabolic clearance is dominated by three pathways:
-
N-Demethylation (forming N-desmethylmianserin).
-
8-Hydroxylation (forming 8-hydroxymianserin).
-
N-Oxidation (forming Mianserin N-Oxide).
Metabolic Pathway Map
The following diagram illustrates the divergence between bioactivation (toxicity) and the N-oxide shunt.
Figure 1: Metabolic divergence of mianserin.[1][2][4][3] Note the reversible nature of the N-oxide pathway compared to the irreversible bioactivation of 8-hydroxymianserin.
Enzymology and Stereoselectivity
Mianserin is administered as a racemate (
| Metabolic Pathway | Primary Enzyme(s) | Stereoselectivity | Pharmacological Outcome |
| 8-Hydroxylation | CYP2D6 | High affinity for | Active metabolite (Antidepressant).[4][3][6][7][8][9][10] |
| N-Demethylation | CYP1A2 , CYP3A4 | Active metabolite (Long half-life). | |
| N-Oxidation | CYP1A2 , FMO1/3 | Species-dependent; Human data suggests mixed CYP/FMO contribution. | Inactive . Potential reservoir for parent drug.[10][11] |
Critical Insight: In CYP2D6 poor metabolizers (PM), the 8-hydroxylation pathway is blocked. This shifts the metabolic burden toward N-demethylation and N-oxidation, potentially altering the
ratio and increasing the formation of MNO.
The Role of Mianserin N-Oxide (MNO)[9]
The "Metabolic Shunt" Hypothesis
Unlike the demethylated and hydroxylated metabolites, MNO lacks significant affinity for
-
Clinical Implication: If MNO accumulates and is subsequently reduced, it prolongs the terminal half-life of mianserin, creating a "depot" effect. This is particularly relevant in hypoxic tissues or specific disease states where reductive metabolism is favored.
Toxicity Profile
It is vital to distinguish MNO from the reactive metabolites associated with mianserin hepatotoxicity.
-
Quinone Imines: Formed via two-electron oxidation of 8-hydroxymianserin. These are electrophiles that covalently bind to hepatic proteins (e.g., glutathione depletion).
-
Mianserin N-Oxide: Generally chemically stable and non-reactive. It does not bind covalently to microsomes to the same extent as the hydroxylated intermediates. Its primary risk is not direct cytotoxicity, but rather the alteration of parent drug pharmacokinetics.
Experimental Protocols
Protocol A: In Vitro Biosynthesis of Mianserin N-Oxide
To study MNO, researchers often need to synthesize it enzymatically using Human Liver Microsomes (HLM) rather than chemical synthesis, to ensure relevant stereochemistry.
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with Mianserin (10–50 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH generating system to start the reaction.
-
Incubation: Incubate for 30–60 minutes at 37°C in a shaking water bath.
-
Note: To maximize N-oxide yield relative to other metabolites, consider using recombinant CYP1A2 or FMO3 supersomes instead of HLM.
-
-
Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Cinnarizine or deuterated Mianserin). Ratio 1:3 (Sample:ACN).
-
Extraction: Vortex for 1 min, centrifuge at 10,000
for 10 min. Collect supernatant for LC-MS analysis.
Protocol B: LC-MS/MS Detection and Quantitation
Differentiation of MNO from hydroxylated metabolites is critical, as they may have similar masses (
Instrument Parameters:
-
System: HPLC coupled to Triple Quadrupole MS (ESI+ mode).
-
Column: C18 Reverse Phase (e.g., Thermo Hypersil Gold, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 3.5).
-
B: Acetonitrile.[8]
-
-
Gradient: 10% B to 90% B over 5 minutes.
Mass Transitions (MRM):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |
| Mianserin | 265.2 | 208.1 | 25 | Loss of |
| Mianserin N-Oxide | 281.2 | 265.2 | 15 | Characteristic loss of Oxygen ( |
| 8-OH-Mianserin | 281.2 | 224.1 | 30 | Stable phenol; distinct fragmentation from N-oxide. |
Analytical Logic:
The N-oxide typically elutes earlier than the parent drug on C18 columns due to increased polarity. The transition
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow for the isolation and quantification of Mianserin N-Oxide.
Future Perspectives in Drug Development
For researchers developing next-generation tetracyclic antidepressants, the "N-oxide shunt" offers a design opportunity:
-
Blocking N-Oxidation: Fluorination at metabolic soft spots can reduce N-oxide formation, potentially simplifying pharmacokinetics.
-
Prodrug Strategies: Deliberately synthesizing the N-oxide as a bioreversible prodrug could theoretically extend the duration of action, provided the reduction rate is controlled.
References
-
Metabolic Pathways of Mianserin: Koyama, E., et al. (1996). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug Metabolism and Disposition.[1][6] Link
-
Stereoselective Metabolism: Dahl, M. L., et al. (1994). Stereoselective disposition of mianserin is related to debrisoquin hydroxylation polymorphism. Clinical Pharmacology & Therapeutics. Link
-
Cytotoxicity and Reactive Metabolites: Riley, R. J., et al. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology. Link
-
LC-MS/MS Methodology: Zhang, Y., et al. (2008).[8] Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS). Journal of Pharmaceutical and Biomedical Analysis. Link
-
N-Oxide Pharmacology: Pinder, R. M. (1991). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology. Link
Sources
- 1. karger.com [karger.com]
- 2. Formation of cytotoxic metabolites from phenytoin, imipramine, desipramine, amitriptyline and mianserin by mouse and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Mianserin N-Oxide
Abstract
This application note details a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Mianserin N-Oxide, a principal metabolite of the tetracyclic antidepressant, Mianserin. In the absence of a standardized pharmacopeial method, this protocol provides a robust, specific, and stability-indicating assay suitable for researchers, scientists, and drug development professionals. The method employs a reversed-phase C18 column with UV detection, offering a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
Mianserin is a tetracyclic antidepressant whose therapeutic and adverse effects are linked to its complex metabolism.[1] A key pathway in its biotransformation is N-oxidation, leading to the formation of Mianserin N-Oxide.[1][2] As a reactive metabolite, Mianserin N-Oxide may contribute to the parent drug's overall pharmacological profile and potential for adverse reactions.[3][4] Therefore, a reliable analytical method to quantify Mianserin N-Oxide is crucial for pharmacokinetic studies, metabolite profiling, and quality control during drug manufacturing.
This document addresses the critical need for a validated analytical method by proposing a comprehensive HPLC protocol. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles for polar compounds. Mianserin N-Oxide (C₁₈H₂₀N₂O, MW: 280.37 g/mol ) is inherently more polar than its parent compound, Mianserin, due to the introduction of the N-oxide functional group.[5][6] This increased polarity presents a challenge for retention on traditional reversed-phase columns.[7] Our method overcomes this by optimizing the mobile phase composition to ensure adequate retention, sharp peak symmetry, and effective separation from the parent drug and potential degradants.
The validation of this method is grounded in the principles of the ICH Q2(R2) guidelines, ensuring its trustworthiness and scientific integrity.[8][9]
Chromatographic Principle and Method Design
The method is based on reversed-phase chromatography (RPC), a technique well-suited for separating compounds with varying polarities.[10]
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is chosen for its versatility and proven efficacy in analyzing Mianserin and related compounds. The nonpolar nature of the C18 chains provides the necessary hydrophobic interactions for retaining the core structure of Mianserin N-Oxide.
-
Mobile Phase Optimization: The core of this method lies in the mobile phase design. Due to the polar nature of Mianserin N-Oxide, a mobile phase with a higher aqueous content is required for sufficient retention compared to its parent drug. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile).
-
Aqueous Buffer (pH Control): A phosphate buffer is used to maintain a consistent pH. Controlling the pH is critical as it influences the ionization state of the analyte and any residual silanol groups on the column, thereby affecting retention time and peak shape.
-
Organic Modifier (Elution Strength): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. By adjusting the ratio of acetonitrile to the aqueous buffer, the elution strength is fine-tuned to achieve an optimal retention time for Mianserin N-Oxide, ensuring it is well-resolved from the solvent front and any potential impurities.
-
-
Detection: UV detection is employed, leveraging the chromophoric nature of the dibenzo[c,f]pyrazino[1,2-a]azepine ring system. Based on data from the parent compound, Mianserin, a detection wavelength in the range of 214-280 nm is suitable.[11][12][13] For this method, 278 nm is selected to maximize sensitivity while minimizing interference from common solvents.[11][12][13]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
-
Reagents and Chemicals:
-
Chromatographic Column:
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Phosphate Buffer:Acetonitrile - 60:40 v/v):
-
Aqueous Component (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile. Degas the solution by sonication for 15 minutes or by online degasser.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Mianserin N-Oxide Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation Protocol (e.g., from a biological matrix like plasma)
This protocol outlines a generic liquid-liquid extraction (LLE) procedure. Optimization may be required based on the specific matrix.
-
Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.
-
Add a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 0.5 mL of 1 M NaOH to basify the sample.
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (diluent).
-
Vortex for 1 minute and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Sources
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Mianserin N-oxide | CymitQuimica [cymitquimica.com]
- 5. Mianserin N-Oxide - SRIRAMCHEM [sriramchem.com]
- 6. Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | C18H20N2O | CID 3085244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. scielo.br [scielo.br]
Application Note: Analytical Method Validation for Mianserin N-Oxide
This Application Note is designed as a comprehensive technical guide for the analytical method validation of Mianserin N-Oxide , a critical metabolite and potential degradation impurity of the antidepressant Mianserin.
This guide adheres to ICH Q2(R2) guidelines, emphasizing "Fitness for Purpose" and lifecycle management.[1][2]
Protocol ID: AN-MIA-NOX-001 Version: 2.0 (Aligned with ICH Q2(R2)) Target Analyte: Mianserin N-Oxide (CAS: 62510-46-7) Matrix: Pharmaceutical API / Formulation (Mianserin Hydrochloride)
Executive Summary & Scientific Rationale
Mianserin N-Oxide is a polar metabolite and oxidative degradation product of Mianserin.[3] Unlike the parent tetracyclic amine, the N-oxide possesses a coordinate covalent bond between nitrogen and oxygen, significantly altering its polarity and thermal stability.
Key Challenges addressed in this protocol:
-
Thermal Instability: N-oxides can undergo Cope elimination or thermal reversion to the parent amine at high temperatures.[3] This protocol utilizes HPLC-UV/DAD (or LC-MS) at controlled ambient temperatures, avoiding Gas Chromatography (GC) which causes thermal decomposition.[3]
-
Polarity Selectivity: The N-oxide is significantly more polar than Mianserin.[3] Standard isocratic methods for Mianserin often elute the N-oxide in the solvent front.[3] This protocol employs a gradient elution on a C18 stationary phase to ensure adequate retention (
) and resolution. -
ICH Q2(R2) Compliance: The validation strategy incorporates orthogonal specificity checks (forced degradation) and robust system suitability criteria.
Chemical Context & Structure
Parent: Mianserin (
Figure 1: Formation and potential thermal instability pathway of Mianserin N-Oxide.[3]
Method Development & Optimization
Chromatographic Conditions (The "Why")
-
Column Selection: A C18 (L1) column is chosen.[3] Specifically, an end-capped column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge) prevents peak tailing caused by the interaction of the basic nitrogen on Mianserin with residual silanols.[3]
-
Mobile Phase pH: The pH is set to 3.0 - 4.0 using phosphate buffer.[3]
-
Wavelength: 220 nm is selected for maximum sensitivity (amide/aromatic absorption), while 278 nm serves as a specific checkpoint for the tetracyclic ring system.
Master Instrument Protocol
| Parameter | Setting | Rationale |
| Instrument | HPLC with PDA (Photo Diode Array) | PDA required for peak purity analysis during specificity.[3] |
| Column | Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm | Balances resolution ( |
| Column Temp | 25°C ± 2°C | CRITICAL: Prevents thermal degradation of N-oxide.[3] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[3][4] |
| Injection Vol | 10 - 20 µL | Adjusted based on LOQ requirements. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.5) | Controls ionization and peak shape.[3] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution.[3] |
| Detection | UV @ 220 nm (Quant), 278 nm (Qual) | 220 nm for trace impurity detection.[3] |
Gradient Program:
-
0.0 min: 85% A / 15% B (Retains polar N-oxide)[3]
-
5.0 min: 85% A / 15% B
-
20.0 min: 40% A / 60% B (Elutes hydrophobic Parent)
-
25.0 min: 40% A / 60% B
-
26.0 min: 85% A / 15% B (Re-equilibration)
-
35.0 min: End
Validation Protocol (ICH Q2(R2) Compliant)
System Suitability Testing (SST)
Before any validation run, the system must pass SST.
-
Resolution (
): between Mianserin N-Oxide and Mianserin. -
Tailing Factor (
): for both peaks.[3] -
Precision (RSD):
for 6 replicate injections of Standard Solution.
Specificity (Forced Degradation)
Objective: Prove the method can resolve Mianserin N-Oxide from the parent and other degradants.
-
Protocol:
-
Acid Stress: 0.1 N HCl, 60°C, 2 hrs.
-
Base Stress: 0.1 N NaOH, 60°C, 2 hrs.
-
Oxidative Stress (Critical): Treat Mianserin API with 3%
at Room Temp for 4 hours. -
Peak Purity: Use PDA software (e.g., Agilent OpenLab or Waters Empower) to verify the N-oxide peak is spectrally pure (Purity Angle < Purity Threshold).[3]
-
Linearity & Range
Objective: Demonstrate proportional response.
-
Range: From LOQ to 150% of the specification limit (e.g., if limit is 0.15%, range is LOQ to 0.23%).
-
Levels: Prepare 6 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Acceptance: Correlation coefficient (
) ; Y-intercept bias .[3]
Accuracy (Recovery)
Objective: Verify no matrix interference.
-
Protocol: Spike Mianserin N-Oxide Reference Standard into the placebo matrix (excipients) at 3 levels: 50%, 100%, and 150% of the target limit.
-
Replicates: 3 preparations per level (Total 9).
-
Acceptance: Mean recovery 90.0% – 110.0% .[3] RSD of replicates
.[3]
Precision
-
Repeatability: 6 injections of the 100% impurity standard. (Acceptance: RSD
).[3] -
Intermediate Precision: Repeat the study on a different day, different instrument, or by a different analyst. (Acceptance: Overall RSD
).[3][7]
Limit of Detection (LOD) & Quantitation (LOQ)
Method: Signal-to-Noise (S/N) Ratio approach.[3]
-
LOD: Concentration yielding S/N
.[3] -
LOQ: Concentration yielding S/N
.[3] -
Verification: Inject 6 replicates at the LOQ concentration. RSD must be
.[3]
Validation Workflow Diagram
This diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R2) requirements are met sequentially.
Figure 2: Step-by-step Validation Workflow aligned with ICH Q2(R2).
Solution Stability & Robustness[4]
-
Solution Stability: N-oxides are light-sensitive.[3]
-
Requirement: Store solutions in Amber Glassware . Assess stability at 0, 12, and 24 hours. If degradation > 2% is observed, auto-sampler temperature control (5°C) is mandatory.[3]
-
-
Robustness Factors:
-
Flow Rate: 0.9 vs 1.1 mL/min.[3]
-
Column Temp: 20°C vs 30°C (Do not exceed 30°C due to N-oxide instability).
-
Buffer pH: 3.3 vs 3.7.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][8] (2023).[2][3][8][9] Link
-
European Medicines Agency. Mianserin Hydrochloride: Scientific Discussion.[3]Link[3]
-
PubChem. Mianserin N-Oxide Compound Summary.[3] National Library of Medicine.[3] Link
-
Chauhan, B., et al. "Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS." Journal of Chromatography B (2005). Link
-
Sriram Chem. Mianserin N-Oxide Reference Standard Data Sheet.Link[3]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | C18H20N2O | CID 3085244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]
Application Note: Mianserin N-Oxide as a Reference Standard
This Application Note provides a comprehensive technical guide for the use of Mianserin N-Oxide (CAS 62510-46-7) as a primary reference standard in pharmaceutical quality control and metabolic profiling.[1]
For Impurity Profiling, Stability Testing, and Metabolite Identification[1]
Introduction & Scientific Context
Mianserin N-Oxide is a critical oxidative degradation product and a Phase I metabolite of the tetracyclic antidepressant Mianserin. In the context of drug development and routine Quality Control (QC), it serves two distinct but vital roles:
-
Impurity Profiling: It acts as a "flag" for oxidative stress during stability testing (forced degradation). Its presence indicates exposure to peroxides or air oxidation.[1]
-
Metabolic Mapping: As a major metabolite formed via cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated N-oxidation, it is essential for bioanalytical assay validation.[1]
Technical Alert: N-oxides are thermally labile.[1] Unlike the parent Mianserin hydrochloride, the N-oxide moiety can deoxygenate back to the tertiary amine under high thermal stress (e.g., GC injection ports or high-energy in-source collision in LC-MS), leading to false negatives.[1] This guide prioritizes Liquid Chromatography (LC) and Soft-Ionization Mass Spectrometry to maintain structural integrity.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide |
| CAS Number | 62510-46-7 |
| Molecular Formula | C₁₈H₂₀N₂O |
| Molecular Weight | 280.36 g/mol |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water.[1] |
| pKa | ~5.5 (N-oxide oxygen is weakly basic compared to the parent amine pKa ~8.[1]2) |
Critical Handling & Storage Protocol
Objective: Prevent spontaneous deoxygenation and photochemical degradation.
-
Storage: Store neat standard at -20°C (Long-term) or 2-8°C (Working stock). Protect strictly from light using amber vials.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and further oxidation.
-
Reconstitution:
Protocol 1: Preparation of Reference Standards
Scope: Creating a self-validating calibration standard.
Reagents
-
Mianserin N-Oxide Reference Standard (Purity >98%)[1]
-
Methanol (LC-MS Grade)[1]
-
0.1% Formic Acid in Water (Diluent)[1]
Procedure
-
Stock Solution A (Mianserin N-Oxide): Accurately weigh 1.0 mg of Mianserin N-Oxide into a 10 mL amber volumetric flask. Dissolve in Methanol to yield 100 µg/mL .
-
Stock Solution B (Parent Mianserin): Prepare 1.0 mg/mL Mianserin HCl in Methanol.
-
System Suitability Solution (Resolution Check): Mix 100 µL of Stock A + 100 µL of Stock B into 800 µL of Diluent.
Protocol 2: HPLC-UV Impurity Profiling
Rationale: Mianserin N-Oxide is more polar than Mianserin.[1] In Reverse Phase (RP) chromatography, it must elute before the parent peak.[1] This method ensures separation from other impurities (e.g., Desmethylmianserin).[1]
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0 min: 15% B
-
10 min: 60% B
-
15 min: 15% B (Re-equilibration)
-
-
Detection: UV at 214 nm (High sensitivity) or 254 nm (Selectivity).[1]
-
Injection Volume: 10 µL.
Acceptance Criteria (System Suitability)
-
Relative Retention Time (RRT): Mianserin N-Oxide should appear at approx.[1] 0.6 - 0.7 RRT relative to Mianserin.[1]
-
Resolution (Rs): Rs > 2.0 between N-Oxide and Mianserin.
-
Tailing Factor: < 1.5 for both peaks.
Protocol 3: LC-MS/MS Identification[1]
Rationale: UV retention time alone is insufficient for complex biological matrices. MS/MS transitions provide definitive structural confirmation.
Warning: N-oxides can undergo "In-Source Fragmentation" where they lose oxygen (M-16), mimicking the parent drug.[1] Source temperature must be kept low (<350°C).
MS Parameters (ESI Positive Mode)
-
Source Temp: 300°C (Lower than standard to prevent deoxygenation)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Mianserin N-Oxide | 281.2 [M+H]⁺ | 265.2 | 15 | Loss of Oxygen (Characteristic N-Oxide cleavage) |
| 208.1 | 25 | Piperazine ring fragmentation | ||
| Mianserin (Parent) | 265.2 [M+H]⁺ | 208.1 | 25 | Common fragment (Interference check) |
Visualization of Workflows & Pathways
Figure 1: Analytical Method Development Workflow
Caption: Logical flow for establishing Mianserin N-Oxide as a qualified impurity standard.
Figure 2: Mianserin Oxidative Pathway
Caption: Metabolic and degradation relationship between Mianserin and its N-Oxide.[1]
Troubleshooting & Validation Criteria
| Observation | Root Cause | Corrective Action |
| N-Oxide peak missing in HPLC | Co-elution with solvent front or Parent. | Reduce organic modifier start % (e.g., start at 5% B). |
| N-Oxide signal low in MS | Thermal degradation in source.[1] | Lower Desolvation Temp; Reduce Cone Voltage.[1] |
| Parent peak increases in N-Oxide Std | Contaminated standard or spontaneous reduction.[1] | Check CoA of standard. Prepare fresh in degassed solvent. |
| Split Peaks | pH instability. | Ensure buffer pH is stable (6.5 is optimal for stability).[1] |
References
-
European Directorate for the Quality of Medicines (EDQM). Mianserin Hydrochloride Monograph 0846. European Pharmacopoeia (Ph.[1][3] Eur.) 10th Edition. [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for Mianserin N-Oxide (CID 132446).[1][Link][1]
-
Chauhan, B., et al. "Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS." Journal of Chromatography B 823.1 (2005): 69-74.[1] [Link][1]
Sources
Application Note: Protocol for Mianserin N-Oxide Synthesis and Purification
Abstract & Application Scope
Mianserin N-oxide is a primary Phase I metabolite of the tetracyclic antidepressant Mianserin, formed in vivo via cytochrome P450 (CYP2D6) oxidation.[1] In drug development, high-purity N-oxide standards are critical for metabolite identification, toxicity screening, and stability indicating assays.[1]
This protocol details the chemical synthesis of Mianserin N-oxide from Mianserin Hydrochloride.[1] Unlike biological production, this chemical route utilizes meta-chloroperoxybenzoic acid (m-CPBA) to achieve scalable, gram-level yields.[1] The guide emphasizes a specific purification strategy to remove the persistent m-chlorobenzoic acid byproduct and prevent thermal degradation (Cope elimination) common to tertiary amine N-oxides.[1]
Reaction Mechanism & Strategy
The synthesis relies on the electrophilic oxidation of the tertiary amine nitrogen. The reaction is chemoselective; however, the challenge lies in the workup. The oxidant, m-CPBA, reduces to m-chlorobenzoic acid (m-CBA), which can form a salt with the basic N-oxide product, complicating isolation.[1]
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA).[1][2][3] Chosen for its solubility in dichloromethane (DCM) and mild reaction conditions (0 °C to RT).[1]
-
Substrate: Mianserin Free Base (generated in situ or pre-isolated from the HCl salt).[1]
-
Critical Control Point: Temperature control is vital.[1] N-oxides with
-hydrogens (like Mianserin) are susceptible to Cope elimination at elevated temperatures, reverting to hydroxylamines or alkenes.[1]
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of Mianserin N-oxidation via m-CPBA.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| Mianserin Hydrochloride | >98% (HPLC) | Starting Material |
| m-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Oxidizing Agent (Commercial grade is usually ~77% with water/acid stabilizer) |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Sodium Hydroxide (NaOH) | 1M Aqueous | Free-basing & Workup |
| Sodium Bicarbonate (NaHCO₃) | Saturated Soln.[1] | Neutralization |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Silica Gel | 230-400 mesh | Flash Chromatography |
| Methanol (MeOH) | HPLC Grade | Eluent |
| Triethylamine (TEA) | Reagent Grade | Eluent Additive (prevents tailing) |
Equipment
-
Round-bottom flask (100 mL, 250 mL)[1]
-
Magnetic stirrer & stir bar
-
Ice-water bath[1]
-
Rotary evaporator (Water bath < 35 °C)[1]
-
Flash chromatography column
Experimental Protocol
Phase A: Preparation of Mianserin Free Base
Note: Mianserin is typically supplied as the HCl salt. The oxidation requires the free amine lone pair.
-
Dissolve 1.0 g (3.3 mmol) of Mianserin HCl in 20 mL of distilled water.
-
Slowly add 1M NaOH until the pH reaches ~10. The solution will become cloudy as the free base precipitates/oils out.[1]
-
Extract the mixture with DCM (3 x 20 mL) .
-
Combine the organic layers and dry over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield Mianserin free base as a viscous oil.[1]
-
Checkpoint: Verify mass recovery (Theoretical yield: ~0.88 g).
-
Phase B: N-Oxidation Reaction[1]
-
Dissolve the Mianserin free base (~0.88 g, 3.3 mmol) in 15 mL anhydrous DCM .
-
Cool the solution to 0 °C using an ice bath. Stir for 10 minutes.
-
Dissolve m-CPBA (0.85 g, ~3.8 mmol, 1.15 eq) in 10 mL DCM .
-
Expert Tip: Commercial m-CPBA purity varies (often 70-77%).[1] Adjust mass calculation based on the specific lot analysis.
-
-
Add the m-CPBA solution dropwise to the Mianserin solution over 15 minutes.[1]
-
Allow the reaction to warm to Room Temperature (20-25 °C) and stir for 2–3 hours .
-
Monitoring: Check progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1).
Phase C: Workup & Purification Strategy
The major impurity is m-chlorobenzoic acid.[1] N-oxides are polar and basic; simple acid washing will protonate the N-oxide, making it water-soluble and difficult to extract.[1]
Step 1: Basic Wash (Removal of Acid)
-
Dilute the reaction mixture with 20 mL DCM .
-
Wash the organic layer with 10% aqueous K₂CO₃ or 1M NaOH (3 x 20 mL) .[1]
-
Wash the organic layer with Brine (1 x 20 mL) .
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo at < 35 °C .
Step 2: Flash Column Chromatography
Even after washing, trace impurities and over-oxidation products may remain.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Column Pre-treatment: Slurry silica in DCM containing 1% Triethylamine (TEA) .[1]
-
Reasoning: TEA deactivates acidic sites on the silica, preventing irreversible adsorption of the polar N-oxide.
-
-
Elution Gradient:
-
Collect fractions containing the spot at R_f ~0.25.[1]
-
Concentrate fractions to yield Mianserin N-oxide as a white to off-white solid/foam.[1]
Purification Workflow Diagram
Figure 2: Purification workflow ensuring removal of acidic byproducts.[1]
Characterization & Validation
To validate the identity of the synthesized compound, compare against the following spectral markers.
| Technique | Expected Observation | Mechanistic Explanation |
| ¹H-NMR (CDCl₃) | Downfield shift of N-CH₃ signal (~3.0–3.2 ppm) compared to amine (~2.4 ppm).[1] | The electronegative oxygen atom deshields the adjacent methyl protons.[1] |
| ¹H-NMR (CDCl₃) | Splitting/Broadening of adjacent methylene protons. | N-Oxide formation creates a chiral center at nitrogen (if fixed conformation) or slows inversion, affecting splitting patterns.[1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 281.37 Da | Molecular weight increases by exactly 16 Da (Oxygen) relative to Mianserin (265 Da).[1] |
| TLC | R_f ~0.25 (DCM/MeOH 9:1) | Significantly more polar than the starting tertiary amine.[1] |
Storage & Stability
-
Hygroscopicity: N-oxides are often hygroscopic.[1] Store in a desiccator.
-
Thermal Stability: Store at -20 °C . Avoid exposure to temperatures > 40 °C during drying to prevent deoxygenation or Cope elimination.[1]
-
Shelf Life: Re-test purity by HPLC every 6 months.
Troubleshooting Guide
-
Problem: Product streaks on TLC/Column.
-
Solution: Increase Triethylamine (TEA) concentration to 1-2% in the eluent.[1]
-
-
Problem: Low yield after column.
-
Problem: Presence of starting material after 3 hours.
-
Solution: Add an additional 0.2 eq of m-CPBA.[1] Ensure the reaction is not too dilute.
-
References
-
Biosynth. Mianserin N-oxide Product Data. Retrieved from [1]
-
BenchChem. Application Notes: Synthesis and Purification of Trimipramine N-oxide. (Analogous tricyclic amine oxidation protocol). Retrieved from [1]
-
Klivon. Mianserin N-Oxide Reference Standard Data. Retrieved from [1]
-
Organic Chemistry Portal. Oxidation of Tertiary Amines to N-Oxides. Retrieved from
-
National Institutes of Health (NIH). Structural Modification of the Antidepressant Mianserin.[1] (Discussion of Mianserin structure and metabolites). Retrieved from
Sources
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mianserin N-Oxide
Welcome to the technical support guide for the synthesis of Mianserin N-Oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the N-oxidation of Mianserin. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your synthesis, minimize impurities, and ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing Mianserin N-Oxide?
When performing the N-oxidation of Mianserin, a tetracyclic tertiary amine, you are likely to encounter a few common impurities that can complicate purification and affect yield. The primary species to monitor for are:
-
Unreacted Mianserin: Incomplete reaction is a common issue, leaving starting material mixed with your product.
-
N-Desmethylmianserin: This is a key metabolite of Mianserin and can sometimes form as a byproduct depending on the synthetic route and stability of the N-oxide product.[1][2][3]
-
8-Hydroxymianserin: Aromatic ring oxidation can occur, leading to this hydroxylated impurity.[1][3]
-
Degradation Products: Mianserin N-oxide can be thermally labile. Overheating during the reaction or workup can lead to decomposition. One potential degradation pathway for tertiary N-oxides is the Cope elimination, which would result in alkene formation, although this typically requires significant heat.[4]
Commercial suppliers of Mianserin reference standards often list related compounds that are monitored during manufacturing, which include these metabolites and other process-related impurities.[5][6]
Q2: My reaction seems to stall, leaving a significant amount of unreacted Mianserin. What is causing this and how can I fix it?
The persistence of starting material is typically due to insufficient oxidant activity or suboptimal reaction conditions. Here’s a breakdown of the causality and troubleshooting steps:
-
Cause - Oxidant Potency: The oxidizing agent (e.g., m-CPBA, hydrogen peroxide) may have degraded over time. Peroxy acids, in particular, can lose their potency if not stored correctly.
-
Troubleshooting:
-
Verify Oxidant Quality: Use a fresh bottle of the oxidizing agent or titrate a sample to determine its active oxygen content.
-
Adjust Stoichiometry: While a 1.1 to 1.5 molar equivalent of the oxidant is typical, you may need to empirically optimize this for your specific setup. Add the oxidant portion-wise to maintain a steady concentration without causing excessive side reactions.
-
Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish at room temperature, a modest increase to 30-40°C may improve the conversion rate. However, be cautious of overheating, which can lead to degradation.
-
Q3: I'm observing a new, highly polar spot on my TLC plate that isn't the N-Oxide. What could it be?
A new, highly polar byproduct often suggests over-oxidation or other side reactions.
-
Potential Identity: One possibility is the formation of a di-N-oxide, although Mianserin's structure makes the second nitrogen less accessible. A more likely candidate could be an N-O-glucuronide or N-sulphonate if biological systems or specific reagents are involved, though less common in standard chemical synthesis.[7] Aromatic ring hydroxylation (e.g., 8-hydroxymianserin) also increases polarity.[1][3]
-
Mechanistic Insight: Overly harsh oxidizing conditions (e.g., a large excess of oxidant, high temperatures) can promote oxidation at other sites on the molecule besides the target nitrogen.
-
Troubleshooting & Identification:
-
Control the Reaction: Lower the reaction temperature and add the oxidant more slowly to prevent "hot spots" and maintain selectivity.
-
Characterization: Isolate the byproduct using preparative chromatography. Characterize its structure using Mass Spectrometry (MS) to obtain the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure. This definitive identification is crucial for effective troubleshooting.
-
Troubleshooting Guide: Common Issues & Solutions
This table summarizes common experimental issues, their probable causes, and recommended actions to resolve them.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low Yield of Mianserin N-Oxide | 1. Incomplete reaction (unreacted Mianserin remains).2. Product degradation during reaction or workup.3. Mechanical loss during extraction or purification. | 1. Optimize Reaction: Increase oxidant stoichiometry (e.g., to 1.5 eq.) or reaction time. Monitor via TLC/HPLC.2. Control Temperature: Maintain a controlled temperature (e.g., 0°C to RT). Avoid heating above 40-50°C. Use a milder workup (e.g., quenching with sodium bisulfite at low temp).3. Refine Purification: Use column chromatography with a well-chosen solvent system (e.g., dichloromethane/methanol gradient) for efficient separation. |
| Multiple Spots on TLC/HPLC | 1. Formation of multiple byproducts (e.g., N-demethylation, ring oxidation).2. Degradation of the N-oxide product.3. Impure starting material. | 1. Increase Selectivity: Use a more selective oxidant or milder conditions (lower temp, slower addition).2. Check Stability: Analyze a pure sample of the N-oxide under your workup and purification conditions to check for degradation.3. Verify Starting Material: Run a TLC/HPLC and NMR of your Mianserin starting material to ensure its purity before starting the reaction. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities preventing crystallization.2. Residual solvent. | 1. Improve Purification: Re-purify using flash column chromatography. Consider converting the N-oxide to a salt (e.g., hydrochloride) which may be more crystalline.2. Remove Solvent: Dry the product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: Synthesis of Mianserin N-Oxide using m-CPBA
This protocol provides a standard method for the N-oxidation of Mianserin.
Materials:
-
Mianserin (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Mianserin (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirring Mianserin solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours.
-
Monitor Progress: Check the reaction's completion by TLC (e.g., using 10% Methanol in DCM as eluent). The N-oxide product should have a lower Rf value than the starting Mianserin.
-
Quench: Once the starting material is consumed, cool the mixture back to 0°C. Add saturated sodium bisulfite solution to quench excess m-CPBA. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM (e.g., 0% to 10%).
-
Combine the pure fractions and remove the solvent under vacuum to yield Mianserin N-Oxide.
Visual Workflow & Diagrams
Troubleshooting Workflow for Impurity Identification
The following diagram outlines a logical workflow for addressing the appearance of unknown byproducts during your synthesis.
Caption: Troubleshooting workflow for byproduct identification.
References
-
Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823–830. [Link]
-
Singh, S., Sahu, V. K., Shah, R. P., & Singh, P. (2010). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. International Journal of ChemTech Research, 2(3), 1645-1648. [Link]
-
Hassan, S. S. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
-
Kasuya, F., Igarashi, K., & Fukui, M. (1995). Biotransformation of mianserin in laboratory animals and man. Xenobiotica, 25(10), 1139-1151. [Link]
-
Veeprho. (n.d.). Mianserin Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mianserin-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Summary for CID 4184. Retrieved from [Link]
-
Hefnawy, M., & Aboul-Enein, H. Y. (2004). Fast high-performance liquid chromatographic analysis of mianserin and its metabolites in human plasma using monolithic silica column and solid phase extraction. Analytica Chimica Acta, 504(1), 183-189. [Link]
-
PubMed. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823-830. [Link]
-
LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Cope Elimination. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Matrix Effects in Mianserin N-Oxide Bioanalysis
Welcome to the technical support guide for the bioanalysis of Mianserin N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. Here, we dissect the issues, explain the underlying science, and provide actionable troubleshooting protocols to ensure the integrity and accuracy of your data.
Part 1: Understanding the Challenge: Matrix Effects in Bioanalysis
This section provides a foundational understanding of matrix effects and their specific implications for Mianserin N-Oxide, a key metabolite of the tetracyclic antidepressant Mianserin.
FAQ 1: What are matrix effects and why are they a critical concern for Mianserin N-Oxide bioanalysis?
Answer:
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. For bioanalysis, this includes endogenous substances like salts, proteins, phospholipids, and metabolites found in plasma, urine, or tissue homogenates[1]. A matrix effect is the alteration—suppression or enhancement—of the ionization efficiency of an analyte by these co-eluting matrix components[2][3].
This phenomenon is a major pitfall in LC-MS-based bioanalysis because it can lead to inaccurate and irreproducible quantitative results[4][5]. The core assumption of LC-MS quantitation is that the instrument's response to the analyte is consistent and proportional to its concentration. Matrix effects violate this assumption by making the ionization efficiency in a real sample different from that in a clean calibration standard[4].
Specific Concerns for Mianserin N-Oxide:
-
Polarity and Structure: Mianserin N-Oxide (C₁₈H₂₀N₂O) is a polar metabolite of Mianserin.[6][7] Its physicochemical properties, particularly its basicity and potential for hydrogen bonding, make it susceptible to interactions with matrix components during the electrospray ionization (ESI) process.
-
Ionization Competition: In the ESI source, the analyte must compete with a high concentration of co-eluting matrix components for access to the droplet surface to become a gas-phase ion. Compounds with high polarity and basicity are typical candidates to trigger matrix effects[2].
-
Metabolic Profile: Mianserin is metabolized in the liver, primarily via N-oxidation and N-demethylation[6]. The presence of other metabolites, such as desmethylmianserin and 8-hydroxymianserin, can further complicate the analysis, as these structurally similar compounds may co-elute and interfere with the ionization of Mianserin N-Oxide[8][9].
Failure to address matrix effects can lead to under- or over-quantification of Mianserin N-Oxide, jeopardizing the integrity of pharmacokinetic, toxicokinetic, and clinical studies. Regulatory bodies mandate the evaluation of matrix effects during method validation to ensure data reliability[3][10].
FAQ 2: What are the most common sources of matrix effects in plasma and urine samples?
Answer:
The composition of the biological matrix is the primary driver of these effects. While every matrix is complex, certain components are notoriously problematic.
-
Phospholipids: Abundant in plasma and cell membranes, phospholipids are a major cause of ion suppression in ESI. Due to their amphipathic nature, they have a high affinity for the surfaces of ESI droplets. Their presence can alter droplet surface tension and viscosity, hindering the efficient generation of gas-phase analyte ions[2]. They typically elute in the middle of a reversed-phase chromatographic run, potentially interfering with a wide range of analytes.
-
Salts and Buffers: Inorganic salts (e.g., sodium, potassium chlorides) and buffers from sample collection tubes or sample processing can significantly suppress the ESI signal. These non-volatile components can crystallize on the ESI probe tip, leading to signal instability and suppression.
-
Endogenous Metabolites: Urine and plasma are rich in a diverse array of small molecules like urea, creatinine, and uric acid. These can co-elute with the analyte and compete for ionization, particularly if they share similar functional groups or polarities with Mianserin N-Oxide.
-
Proteins: While most large proteins are removed during sample preparation, residual peptides and smaller proteins can still be present and cause interference.
-
Exogenous Contaminants: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs are also part of the sample matrix and can contribute to ion suppression or enhancement[1].
Understanding these sources is the first step toward developing effective strategies to mitigate their impact.
Part 2: A Practical Guide to Troubleshooting and Mitigation
This section provides a systematic approach to diagnosing and resolving matrix effect-related issues in your Mianserin N-Oxide assay.
Troubleshooting Guide 1: My Mianserin N-Oxide signal shows poor precision and accuracy. How do I confirm a matrix effect is the cause?
Answer:
Poor reproducibility is a classic symptom of unmanaged matrix effects. Follow this diagnostic workflow to systematically investigate the issue.
This is the most direct way to assess the impact of the matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Mianserin N-Oxide) and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma from at least 6 different sources) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the sample preparation procedure. (This set is used to determine recovery, but Set B is key for matrix effect).
-
-
Analyze and Calculate the Matrix Factor (MF):
-
Analyze all samples by LC-MS/MS.
-
Calculate the MF using the following formula for each lot of matrix: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression .
-
An MF > 1 indicates ion enhancement .
-
-
Evaluate Variability: The coefficient of variation (%CV) of the MF across the different matrix sources should be ≤15%. High variability indicates that the matrix effect is inconsistent between different subjects, which is a significant problem for quantitative analysis.
This qualitative technique helps identify where in the chromatogram ion suppression or enhancement occurs.
-
Setup: Infuse a standard solution of Mianserin N-Oxide at a constant rate into the LC flow after the analytical column but before the MS ion source.
-
Injection: Inject a blank, processed matrix extract onto the column.
-
Analysis: Monitor the Mianserin N-Oxide signal. A stable, flat baseline is expected. Any dips or peaks in this baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
-
Interpretation: If a significant dip in the signal occurs at the same retention time as your analyte, it confirms that co-eluting matrix components are suppressing the signal.
The diagram below illustrates the diagnostic workflow.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mianserin - Wikipedia [en.wikipedia.org]
- 7. Mianserin N-Oxide - SRIRAMCHEM [sriramchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
Technical Support Center: Chromatographic Analysis of Mianserin and its Metabolites
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Mianserin and its metabolites. The focus of this guide is to resolve the common issue of co-elution of Mianserin N-Oxide with other metabolites.
Introduction to the Challenge: The Polarity Problem
Mianserin, a tetracyclic antidepressant, undergoes extensive metabolism in the body, primarily through pathways such as N-oxidation, N-demethylation, and aromatic hydroxylation.[1] This results in a mixture of the parent drug and its metabolites, including Mianserin N-Oxide, desmethylmianserin, and 8-hydroxymianserin, in biological samples.[2]
A significant analytical challenge arises from the differing polarities of these compounds. Mianserin N-Oxide is considerably more polar than the parent mianserin and other key metabolites like desmethylmianserin. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on hydrophobicity, highly polar compounds like Mianserin N-Oxide have weak retention and may elute early in the chromatogram, often co-eluting with other polar endogenous or exogenous metabolites. This co-elution can lead to inaccurate quantification and misidentification.
This guide provides a systematic approach to diagnosing and resolving the co-elution of Mianserin N-Oxide.
Troubleshooting Guide: Resolving Co-elution of Mianserin N-Oxide
This guide is presented in a question-and-answer format to directly address the challenges you may be facing in the laboratory.
Q1: I see a broad or distorted peak where I expect Mianserin N-Oxide. How can I confirm co-elution?
A1: Initial Diagnosis
A broad, asymmetrical, or shouldered peak is a strong indicator of co-elution. To confirm, consider the following steps:
-
Peak Purity Analysis (if using a PDA/DAD detector): A photodiode array (PDA) or diode array detector (DAD) can assess the spectral homogeneity across the peak. If the UV spectrum changes from the upslope to the downslope of the peak, it is highly likely that more than one compound is present.
-
Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, you can directly investigate the ions present across the chromatographic peak.
-
Extract ion chromatograms (EICs) for the expected m/z of Mianserin N-Oxide (C18H20N2O, expected [M+H]+ ≈ 281.16) and other potential metabolites (see Table 1).
-
If multiple EICs show peaks at the same retention time, co-elution is confirmed.
-
Table 1: Key Mianserin-Related Compounds and their Properties
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) | Notes |
| Mianserin | C18H20N2 | 264.1626 | 265.1705 | Parent Drug |
| Mianserin N-Oxide | C18H20N2O | 280.1576 | 281.1654 | Polar Metabolite |
| Desmethylmianserin | C17H18N2 | 250.1470 | 251.1548 | Active Metabolite |
| 8-Hydroxymianserin | C18H20N2O | 280.1576 | 281.1654 | Active Metabolite |
Note: The molecular weights and formulas are essential for accurate mass spectrometry analysis.
Q2: Co-elution is confirmed. How can I improve the separation using my existing reversed-phase HPLC method?
A2: Optimizing Your Reversed-Phase Method
Before resorting to more drastic changes, several parameters of your existing RP-HPLC method can be adjusted to improve resolution. The goal is to increase the retention of the polar Mianserin N-Oxide and alter the selectivity of the separation.
Logical Workflow for RP-HPLC Method Optimization
Caption: A systematic workflow for optimizing reversed-phase HPLC methods to resolve co-elution.
Detailed Steps for RP-HPLC Optimization:
-
Modify the Mobile Phase Strength:
-
Rationale: Mianserin N-Oxide is polar and thus has low retention in highly organic mobile phases. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol), you increase the polarity of the mobile phase, which will increase the retention of polar compounds.
-
Action: If your current method uses 70% acetonitrile, try a gradient that starts at a lower percentage, for example, 5-10% acetonitrile, with a shallow gradient.
-
-
Adjust the Mobile Phase pH:
-
Rationale: The ionization state of mianserin and its metabolites can significantly impact their retention. Mianserin and its metabolites are basic compounds. A mobile phase pH 2-3 units below the pKa of the analytes will ensure they are in their protonated, more polar form. Small changes in pH can alter the selectivity between co-eluting peaks.
-
Action: If you are using a neutral mobile phase, consider adding an acidic modifier like formic acid or using a buffer such as ammonium acetate or phosphate buffer to control the pH.[3] A typical starting point is a pH between 3 and 4.
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent properties and can provide different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order of closely eluting compounds.
-
Action: Re-develop your gradient using methanol as the organic modifier.
-
-
Consider a Different Column Chemistry:
-
Rationale: Not all C18 columns are the same. Different end-capping and bonding technologies can offer unique selectivities. A column with a polar-embedded group (e.g., amide or carbamate) can provide better retention for polar compounds in highly aqueous mobile phases.
-
Action: If optimization on your current C18 column fails, try a C18 column with a polar-embedded phase or a phenyl-hexyl column.
-
Experimental Protocol: A Starting Point for RP-UPLC/MS Method Development
This protocol is a good starting point for separating mianserin and its metabolites.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.0[4]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI positive mode, monitoring the [M+H]+ ions (see Table 1).
Q3: I've tried optimizing my reversed-phase method, but Mianserin N-Oxide still co-elutes. What's the next step?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC)
When reversed-phase chromatography fails to provide adequate retention for highly polar analytes, HILIC is the recommended alternative.[5]
-
Principle of HILIC: HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. The elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.
Logical Workflow for HILIC Method Development
Caption: A structured approach to developing a HILIC method for the separation of polar metabolites.
Experimental Protocol: A Starting Point for HILIC-MS Method
-
Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: Linear gradient to 40% B
-
8-9 min: Linear gradient to 90% B
-
9-10 min: Hold at 90% B
-
10.1-12 min: Return to 1% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI positive mode.
Q4: Can I use mass spectrometry to resolve the co-elution without changing my chromatography?
A4: Using High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
While chromatographic separation is always preferred, in cases of partial co-elution, MS can be a powerful tool for differentiation and quantification.
-
High-Resolution Mass Spectrometry (HRMS): If Mianserin N-Oxide is co-eluting with a metabolite of a different elemental composition, an HRMS instrument (like a Q-TOF or Orbitrap) can distinguish them based on their accurate mass. For example, while 8-hydroxymianserin and mianserin N-oxide have the same nominal mass, their exact masses may be slightly different and resolvable by HRMS.
-
Tandem Mass Spectrometry (MS/MS): This is a very effective technique for resolving co-elution. By selecting the precursor ion of interest (e.g., m/z 281.16 for Mianserin N-Oxide) and fragmenting it, you can monitor a specific product ion that is unique to that compound. This creates a highly selective and sensitive method for quantification, even in the presence of co-eluting interferences. The fragmentation patterns of mianserin and its metabolites will likely involve characteristic losses from the piperazine ring and the tetracyclic core.[7][8]
Table 2: Example MS/MS Transitions for Mianserin and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Mianserin | 265.2 | To be determined empirically |
| Mianserin N-Oxide | 281.2 | To be determined empirically |
| Desmethylmianserin | 251.2 | To be determined empirically |
| 8-Hydroxymianserin | 281.2 | To be determined empirically |
Note: The optimal product ions for quantification need to be determined experimentally by infusing pure standards of each compound.
Frequently Asked Questions (FAQs)
Q: What is the expected elution order of mianserin and its metabolites in reversed-phase HPLC?
A: In general, for reversed-phase chromatography, the elution order is from most polar to least polar. Therefore, you would expect Mianserin N-Oxide to elute first, followed by 8-hydroxymianserin, desmethylmianserin, and finally the parent drug, mianserin. The exact retention times will depend on the specific chromatographic conditions.
Q: My sample is in a solvent that is not compatible with HILIC (e.g., high water content). What should I do?
A: This is a common issue with HILIC. The sample diluent should ideally be similar in composition to the initial mobile phase (i.e., high in organic solvent). If your sample is in an aqueous solution, you may need to perform a solvent exchange or a solid-phase extraction (SPE) to transfer the analytes into a HILIC-compatible solvent.
Q: Are there any other chromatographic techniques I can try?
A: While RP-HPLC and HILIC are the most common, other options include:
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for polar compounds.
-
Ion-Exchange Chromatography (IEX): If the metabolites have different charge states at a particular pH, IEX could be a viable option.
Q: How can I be sure that the peak I'm seeing is Mianserin N-Oxide and not an isomer like 8-hydroxymianserin?
A: This is where MS/MS is particularly valuable. Even if two isomers have the same precursor ion mass, their fragmentation patterns in the MS/MS experiment will likely be different due to the different locations of the oxygen atom. By comparing the fragmentation pattern of your unknown peak to that of a certified reference standard of Mianserin N-Oxide, you can confirm its identity.
References
Sources
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Chiral HPLC Method Development for Mianserin N-Oxide
Welcome to the technical support center for the chiral separation of Mianserin N-Oxide. This guide is designed for researchers, scientists, and drug development professionals. Given the limited publicly available, validated methods specifically for the enantiomers of Mianserin N-Oxide, this document provides a first-principles approach to method development. We will leverage established strategies for chiral separations and use the parent compound, Mianserin, as a foundational analogue to build a robust and reliable method from the ground up.
This guide is structured not as a rigid protocol, but as a decision-making workflow that anticipates and addresses common challenges in chiral method development.
Part 1: Foundational Knowledge & Initial Strategy
The Challenge: Why is Mianserin N-Oxide a Chiral Separation Target?
Mianserin is a tetracyclic antidepressant that exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The N-Oxide is a significant metabolite, and like its parent compound, it possesses a chiral center. Regulatory bodies worldwide, including the FDA and EMA, often require the stereoisomeric composition of a drug substance and its metabolites to be fully characterized. This is because enantiomers can have different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, developing a reliable chiral HPLC method is a critical step in preclinical and clinical development.
Core Principle: The Three-Point Interaction Model
Successful chiral recognition on a Chiral Stationary Phase (CSP) is often explained by the "three-point interaction model". This model posits that for a CSP to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. At least one of these interactions must be stereochemically dependent. For Mianserin N-Oxide, potential interaction points include hydrogen bonding (with the N-oxide and other heteroatoms), dipole-dipole interactions, and π-π stacking with the aromatic rings.
Part 2: The Method Development Workflow
Developing a chiral HPLC method is a systematic process of screening and optimization. The following workflow is designed to efficiently identify suitable conditions for the separation of Mianserin N-Oxide enantiomers.
Technical Guide: Overcoming Poor Recovery of Mianserin N-Oxide from Plasma
Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Bioanalytical Scientists, DMPK Researchers Version: 1.2 (Current)
Diagnostic Phase: Is it "Poor Recovery" or "Phantom Loss"?
Before modifying your extraction protocol, you must distinguish between extraction inefficiency (the molecule isn't coming out of the plasma) and analyte degradation (the molecule is chemically converting into something else).
For Mianserin N-Oxide, the most common "loss" mechanism is actually reduction , where the N-oxide reverts to the parent drug (Mianserin). This creates a double-negative effect:
-
Low Recovery of Mianserin N-Oxide.
-
Artificially High quantification of Mianserin (Parent).
The "Ghost Peak" Test
Perform this simple diagnostic experiment before changing your method:
-
Inject a pure standard of Mianserin N-Oxide (in solvent, no plasma).
-
Monitor the MRM transitions for both the N-Oxide and the Parent (Mianserin).
-
Result Analysis:
-
If you see a peak in the Mianserin channel at the N-Oxide retention time: You have In-Source Fragmentation (Thermal degradation in the MS source).
-
If you see a peak in the Mianserin channel at the Mianserin retention time: Your standard is contaminated, or on-column reduction is occurring.
-
Mechanism of Failure: Why N-Oxides Disappear
To fix the recovery, you must understand the causality. Mianserin N-Oxide is a polar metabolite susceptible to deoxygenation.
Figure 1: Failure modes affecting Mianserin N-Oxide recovery. Red arrows indicate chemical conversion; dotted lines indicate physical loss.
Troubleshooting & Protocol Optimization
Issue 1: Chemical Instability in Plasma (The Hemolysis Factor)
Symptom: Recovery is inconsistent; hemolyzed samples show nearly 0% N-oxide recovery. Causality: Hemoglobin and iron species in red blood cells catalyze the reduction of N-oxides back to amines. Solution:
-
Avoid Methanol (MeOH) Precipitation: Methanol denatures proteins but often leaves heme iron active enough to reduce the N-oxide.
-
Use Acetonitrile (ACN): ACN precipitates proteins more "hardly," trapping the heme/iron in the pellet and preventing interaction with the analyte.
-
Acidification: Adding 0.1% Formic Acid to the plasma before extraction can stabilize the N-oxide bond.
Issue 2: Extraction Solvent Polarity
Symptom: Mianserin (Parent) extracts well, but N-Oxide recovery is <40%. Causality: Mianserin is lipophilic (LogP ~3.2). Mianserin N-Oxide is significantly more polar. Standard LLE methods using Hexane or Hexane:Isoamyl Alcohol (98:2) are too non-polar to extract the N-oxide efficiently. Solution:
-
Switch Solvent: Use Chlorobutane or MTBE (Methyl tert-butyl ether) . These provide the necessary polarity to pull the N-oxide from the aqueous phase.
-
Alkaline pH: Ensure plasma pH is adjusted to ~10-11 (using Ammonium Hydroxide) to suppress ionization of the amine, though the N-oxide moiety remains polar.
Issue 3: In-Source Fragmentation (ISF)
Symptom: You detect Mianserin in your N-Oxide calibration standards. Causality: High temperatures in the ESI source break the N-O bond. Solution:
-
Chromatographic Separation: You must chromatographically separate the N-Oxide from the Parent.[1][2] If they co-elute, the MS cannot distinguish between "Mianserin formed in the source from N-Oxide" and "Mianserin originally in the sample."
-
Lower Source Temp: Reduce source temperature (e.g., from 500°C to 350°C) and declustering potential (DP).
Optimized Protocol: Step-by-Step
This protocol is designed to maximize N-Oxide recovery while minimizing back-conversion.
| Parameter | Standard Method (Avoid) | Optimized Method (Recommended) |
| Extraction Type | LLE (Hexane) | Protein Precipitation (PPT) or Polar LLE |
| Solvent | Hexane / Isoamyl Alcohol | Acetonitrile (cold) or Chlorobutane |
| pH Modifier | None | 0.1% Formic Acid (Stabilization) |
| Internal Standard | Mianserin-d3 | Mianserin-d3 (Monitor for cross-talk) |
| Evaporation | 50°C under N2 | <35°C under N2 (Heat sensitive) |
Recommended Workflow (PPT Method)
-
Aliquot: Transfer 50 µL Plasma into a tube.
-
Stabilize: Add 10 µL of 5% Formic Acid (lowers pH to stabilize N-oxide).
-
Precipitate: Add 200 µL Ice-Cold Acetonitrile containing Internal Standard.
-
Why? ACN prevents heme-mediated reduction better than MeOH. Cold temp slows degradation.
-
-
Vortex: 1 min at high speed.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant and dilute 1:1 with water (to improve peak shape on C18 columns).
-
Inject: 5-10 µL onto LC-MS/MS.
Frequently Asked Questions (FAQs)
Q: Why is my Mianserin N-Oxide peak tailing significantly? A: N-oxides are polar and basic. They interact strongly with residual silanols on older C18 columns.
-
Fix: Use a modern "end-capped" column (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl). Add Ammonium Acetate (10mM) to your mobile phase to mask silanol sites.
Q: Can I use ascorbic acid to prevent oxidation? A: NO. While ascorbic acid prevents oxidation (Parent -> N-oxide), it is a reducing agent that can promote reduction (N-oxide -> Parent). Avoid antioxidants like ascorbic acid or metabisulfite when analyzing N-oxides.
Q: How do I know if my recovery loss is due to adsorption? A: N-oxides can stick to glass.
-
Test: Compare recovery in glass tubes vs. polypropylene tubes.
-
Fix: Use polypropylene tubes and add 0.5% BSA (Bovine Serum Albumin) to your collection tubes to block non-specific binding sites.
Q: My N-Oxide signal drops over time in the autosampler. Why? A: The N-oxide might be unstable in the reconstituted solvent, especially if it is acidic.
-
Fix: Ensure the autosampler is kept at 4°C. Reconstitute in a neutral buffer (Mobile Phase A) rather than pure organic solvent.
References
-
Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. Source: DigitalCommons@TMC (2024). URL:[Link] (Contextual extraction from search result 1.20)
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Source: Altasciences (2020). URL:[Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Source: ResearchGate (2012). URL:[Link]
-
Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection. Source: PubMed (1984). URL:[Link]
-
Selective reduction of N-oxides to amines: application to drug metabolism. Source: PubMed (2010). URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Mianserin N-Oxide Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. Mianserin, a tetracyclic antidepressant, undergoes extensive metabolism, forming several metabolites, including Mianserin N-oxide. The reliable measurement of this N-oxide metabolite is essential for a comprehensive understanding of Mianserin's disposition in the body. This guide provides an in-depth comparison of analytical methods for the quantification of Mianserin N-oxide, offering insights into the principles, performance, and practical considerations of each technique.
The Significance of Mianserin N-Oxide Quantification
Mianserin is metabolized in the liver, primarily by the CYP2D6 enzyme, through pathways such as N-oxidation and N-demethylation[1]. The resulting metabolites, including Mianserin N-oxide, contribute to the overall pharmacological and toxicological profile of the drug. Therefore, validated and cross-validated analytical methods are imperative for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of Mianserin.
Core Principles of Bioanalytical Method Validation
Before delving into the comparison of specific methods, it is crucial to understand the foundational principles of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the essential parameters for validation. These include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Cross-validation is performed to ensure that a particular analytical method yields comparable results when conducted in different laboratories or when modifications are made to a validated method.
Comparative Analysis of Analytical Methods
The two primary analytical techniques employed for the quantification of Mianserin and its metabolites are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of Mianserin and its metabolites, reversed-phase HPLC is commonly used.
HPLC with UV Detection: This is a widely accessible method where the analyte is detected based on its absorption of ultraviolet light. While robust and cost-effective, its sensitivity and selectivity can be limited, especially in complex biological matrices.
HPLC with Electrochemical Detection (ECD): This method offers higher sensitivity and selectivity for electroactive compounds like Mianserin and its metabolites. A study describing an HPLC-ECD method for the simultaneous determination of Mianserin, desmethylmianserin, and 8-hydroxymianserin in plasma reported a minimum quantifiable level of 5 ng/ml for all three compounds, with a day-to-day precision of 5.4-9.1% at 25 ng/ml[2]. The absolute recovery for each compound was between 71-76%[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed[3]. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
The high selectivity of LC-MS/MS allows for the accurate quantification of analytes even in the presence of co-eluting compounds, which can reduce the need for extensive chromatographic separation[4]. A validated LC-MS/MS method for the quantification of trimethylamine N-oxide (TMAO), another N-oxide metabolite, demonstrated excellent linearity over a range of 1 to 5,000 ng/mL, with intra- and inter-day precision ranging from 1.65% to 7.15% and accuracy from 96.36% to 111.43%[5]. While this method was for TMAO, it showcases the performance capabilities of LC-MS/MS for N-oxide metabolites.
Challenges in Mianserin N-Oxide Analysis
A significant challenge in the bioanalysis of N-oxide metabolites is their potential instability, as they can revert to the parent drug[6]. This necessitates careful handling of samples and optimization of analytical conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures, to ensure the integrity of the analyte[6].
Performance Comparison
| Parameter | HPLC with Electrochemical Detection | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL | Sub-ng/mL to low ng/mL levels are achievable |
| Linearity Range | Up to 500 ng/mL[2] | Typically wider, e.g., 1-5,000 ng/mL |
| Precision (RSD%) | 5.4 - 9.1% (day-to-day) | < 15% (typically much lower, e.g., 1.65-7.15%) |
| Accuracy (% Recovery) | 71 - 76% | Generally >80%, often >90% |
| Selectivity | Good for electroactive compounds | Excellent, based on mass-to-charge ratio |
| Throughput | Moderate | High |
Experimental Protocols
Representative HPLC-ECD Protocol for Mianserin and Metabolites
This protocol is based on the principles described in the literature for the analysis of Mianserin and its metabolites[2].
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the plasma with sodium hydroxide.
-
Extract the analytes with an organic solvent (e.g., methyl-tert-butyl ether) by vortexing and centrifugation.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or similar.
-
Mobile Phase: A mixture of acetate buffer and acetonitrile containing an ion-pairing reagent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
-
Detection:
-
Electrochemical detector with a glassy carbon working electrode.
-
Set the potential to an appropriate oxidation voltage.
-
Representative LC-MS/MS Protocol for N-Oxide Metabolites
This protocol is a general representation based on validated methods for N-oxide metabolites[5].
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add an isotopically labeled internal standard.
-
Precipitate proteins with a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with an appropriate solvent before injection.
-
-
Chromatographic Conditions:
-
Column: HILIC or reversed-phase C18.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
Visualization of Workflows and Pathways
Mianserin Metabolic Pathway
Caption: Metabolic pathway of Mianserin.
Bioanalytical Method Validation Workflow
Caption: Bioanalytical method validation and cross-validation workflow.
Conclusion and Recommendations
Both HPLC-ECD and LC-MS/MS are capable of quantifying Mianserin and its metabolites in biological matrices. However, LC-MS/MS is unequivocally the superior technique, offering significantly higher sensitivity, selectivity, and throughput. For the analysis of a potentially unstable metabolite like Mianserin N-oxide, the speed and mild ionization of modern LC-MS/MS methods are particularly advantageous.
When developing and validating a method for Mianserin N-oxide, it is crucial to:
-
Thoroughly assess the stability of the analyte under various conditions.
-
Utilize a stable, isotopically labeled internal standard for LC-MS/MS analysis to compensate for matrix effects and variability in extraction and ionization.
-
Adhere to the validation guidelines set forth by regulatory agencies to ensure data integrity and acceptance.
While a direct cross-validation study comparing different methods for Mianserin N-oxide is not currently available in the literature, the principles and data presented in this guide provide a solid foundation for selecting, developing, and validating a robust analytical method for this important metabolite.
References
-
Accuracy and precision data for the analysis of mianserine and its metabolites in human plasma. (n.d.). ResearchGate. Retrieved from [Link]
- Maguire, K. P., Norman, T. R., & Burrows, G. D. (1982). Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection.
- Al-Rubaye, A. F., Kadhim, M. J., & Hites, R. A. (2020). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. Metabolites, 10(4), 143.
- Horlachuk, N. V., & Cholach, S. Y. (2020). DETERMINATION OF MIANSERIN IN BIOLOGICAL MATERIAL BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Medical and Clinical Chemistry, 22(3), 64-69.
- Chauhan, B., Rani, S., & Guttikar, S. (2005). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS.
- Kim, H. J., Lee, H., Lee, S., & Jang, C. G. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Translational and Clinical Pharmacology, 29(4), 260-268.
- Liu, Y., Liu, W., Li, W., & Guo, R. (2008). Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 633-638.
-
Horlachuk, N. V., & Cholach, S. Y. (2020). determination of mianserin in biological material by high performance liquid chromatography. ResearchGate. Retrieved from [Link]
- Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). Activation of mianserin and its metabolites by human liver microsomes. British Journal of Clinical Pharmacology, 27(5), 643-650.
- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 14, 1269894.
- Chowdhury, S. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Metabolite Profiling in Drug Discovery and Development (pp. 209-224). Humana Press.
-
Psychoactive drug. (n.d.). In Wikipedia. Retrieved January 27, 2024, from [Link]
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Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. (n.d.). ResearchGate. Retrieved from [Link]
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Metabolic pathway of mianserin by CYP2D isoforms. (n.d.). ResearchGate. Retrieved from [Link]
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Mianserin. (n.d.). In Wikipedia. Retrieved January 27, 2024, from [Link]
- Jones, H. R., Liddle, J., & Williams, A. S. (2019). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Frontiers in Immunology, 10, 1167.
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Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. (2024). DigitalCommons@TMC. Retrieved from [Link]
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- Bekhradnia, A., & Fallah, Z. (2023).
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A Comparative Guide to the Pharmacokinetics of Mianserin and its N-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin, a tetracyclic antidepressant, has been a subject of considerable research due to its unique pharmacological profile, primarily acting as an antagonist at various serotonin and adrenergic receptors.[1] Understanding the pharmacokinetic profile of a drug is paramount in drug development, offering insights into its efficacy, safety, and dosing regimen. This guide provides an in-depth comparative analysis of the pharmacokinetics of mianserin and its major metabolite, Mianserin N-Oxide. While extensive data is available for the parent drug, the pharmacokinetic properties of Mianserin N-Oxide are less well-characterized, a reflection of its minimal pharmacological activity. This guide will synthesize the available experimental data to provide a comprehensive overview for researchers and drug development professionals.
The Significance of Pharmacokinetic Comparison in Drug Development
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both a parent drug and its metabolites is a cornerstone of modern drug development. This knowledge allows for the prediction of drug-drug interactions, the understanding of inter-individual variability in drug response, and the assessment of potential safety liabilities. In the case of mianserin, the formation of Mianserin N-Oxide represents a significant metabolic pathway, and thus, a comparative understanding of their pharmacokinetic profiles is essential for a complete picture of mianserin's disposition in the body.
Pharmacokinetic Profiles: Mianserin vs. Mianserin N-Oxide
The following sections detail the available pharmacokinetic parameters for both mianserin and what can be inferred about Mianserin N-Oxide.
Absorption
Mianserin: Following oral administration, mianserin is well absorbed.[2] However, it undergoes significant first-pass metabolism, resulting in a relatively low oral bioavailability of 20-30%.[3] Peak plasma concentrations are typically reached within 1 to 3 hours after a single oral dose.[2]
Mianserin N-Oxide: As a metabolite, Mianserin N-Oxide is not orally administered. Its systemic exposure is entirely dependent on the rate and extent of mianserin's metabolism.
Distribution
Mianserin: Mianserin is highly bound to plasma proteins, with a binding percentage of approximately 95%.[3] It has a large apparent volume of distribution, with reported values around 15.7 L/kg, indicating extensive distribution into tissues.[2]
Metabolism
The metabolism of mianserin is a critical determinant of its pharmacokinetic profile and is primarily hepatic.
Mianserin: Mianserin is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6.[3] The primary metabolic pathways are N-oxidation and N-demethylation.[3] In vitro studies using human liver microsomes have shown that both enantiomers of mianserin are metabolized to 8-hydroxymianserin, desmethylmianserin, and mianserin 2-oxide (Mianserin N-Oxide).[4]
Mianserin N-Oxide: Mianserin N-Oxide is a direct product of mianserin metabolism. Studies in rats have indicated that N-oxidation is specific to the CYP2D1 isoform and is a preferential pathway for the R(-)-enantiomer of mianserin.[5]
Metabolic Pathway of Mianserin
Caption: Major metabolic pathways of mianserin.
Excretion
Mianserin: The elimination of mianserin is characterized by a relatively long and variable half-life, ranging from 21 to 61 hours.[3] This long half-life allows for once-daily dosing. In younger adults, the elimination half-life has been reported to be around 9.6 hours, while in the elderly, it can be significantly prolonged to approximately 27 hours.[6] Mianserin and its metabolites are excreted in both urine and feces.[3]
Mianserin N-Oxide: While a specific elimination half-life for Mianserin N-Oxide has not been determined, studies in human females have shown that mianserin-2-oxide, along with 8-hydroxymianserin, constituted over 60% of the total urinary radioactivity after administration of radiolabeled mianserin.[7] This suggests that renal excretion is a major route of elimination for this metabolite.
Summary of Pharmacokinetic Parameters
| Parameter | Mianserin | Mianserin N-Oxide |
| Bioavailability | 20-30%[3] | Not Applicable (Metabolite) |
| Plasma Protein Binding | ~95%[3] | Data not available |
| Volume of Distribution | ~15.7 L/kg[2] | Data not available |
| Metabolism | Hepatic (CYP2D6), N-oxidation, N-demethylation[3] | Formed via CYP2D6-mediated N-oxidation of mianserin |
| Elimination Half-life | 21-61 hours (variable)[3] | Data not available |
| Excretion | Urine and feces[3] | Primarily renal (major urinary metabolite)[7] |
Experimental Protocols
Quantification of Mianserin and Mianserin N-Oxide in Biological Matrices
The accurate quantification of mianserin and its metabolites is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed and highly sensitive method.
Protocol: LC-MS/MS for Mianserin and Metabolites
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for mianserin and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for mianserin, Mianserin N-Oxide, and the internal standard.
-
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a pharmacokinetic study.
Discussion and Implications for Drug Development
The available data clearly indicate that mianserin is a drug with a complex pharmacokinetic profile characterized by low bioavailability, extensive metabolism, and a long, variable half-life. The formation of Mianserin N-Oxide is a significant metabolic route.
For drug development professionals, the key takeaways are:
-
CYP2D6 Polymorphisms: The reliance on CYP2D6 for metabolism suggests that genetic polymorphisms in this enzyme could lead to significant inter-individual variability in mianserin exposure and, consequently, its therapeutic and adverse effects.
-
Low Pharmacological Activity of Mianserin N-Oxide: The fact that Mianserin N-Oxide is considered inactive or weakly active simplifies the overall pharmacological assessment, as the effects of mianserin can be primarily attributed to the parent compound.[6]
-
Renal Excretion of the Metabolite: The significant renal excretion of Mianserin N-Oxide implies that in patients with renal impairment, the clearance of this metabolite could be reduced. While the metabolite itself is not highly active, its accumulation could potentially be monitored in specific patient populations.
-
Analytical Method Development: The availability of robust LC-MS/MS methods for the simultaneous quantification of mianserin and its metabolites is essential for conducting detailed pharmacokinetic studies, including those investigating drug-drug interactions or the impact of patient-specific factors.[8][9]
Conclusion
This guide provides a comprehensive comparison of the pharmacokinetic profiles of mianserin and its N-oxide metabolite based on the currently available scientific literature. Mianserin exhibits a pharmacokinetic profile typical of many centrally acting agents, with extensive metabolism and a long half-life. In contrast, while Mianserin N-Oxide is a major metabolite, its own pharmacokinetic properties have not been extensively studied, likely due to its limited pharmacological activity. A thorough understanding of the ADME of both the parent drug and its key metabolites, as outlined in this guide, is fundamental for the rational design and development of new chemical entities and for the safe and effective use of existing medications like mianserin.
References
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Mianserin - Wikipedia. (n.d.). Retrieved January 27, 2024, from [Link]
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Hrdina, P. D., Lapierre, Y. D., McIntosh, B., & Oyewumi, L. K. (1983). Mianserin kinetics in depressed patients. Clinical pharmacology and therapeutics, 33(6), 757–762. [Link]
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Norman, T. R., & Burrows, G. D. (1984). The pharmacokinetics of mianserin in elderly depressed patients. European journal of clinical pharmacology, 27(3), 349–353. [Link]
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Taylor & Francis. (n.d.). Mianserin – Knowledge and References. Retrieved January 27, 2024, from [Link]
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Zhou, Y., Li, X., Wang, Y., & Li, H. (2008). Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers. Journal of pharmaceutical and biomedical analysis, 47(4-5), 857–862. [Link]
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Chauhan, B., Rani, S., Guttikar, S., & Shrivastav, P. (2005). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 823(2), 169–174. [Link]
- Peet, M., & Behagel, H. (1978). Mianserin: a decade of scientific development. British journal of clinical pharmacology, 5 Suppl 1, 5S–9S.
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Maguire, K. P., Burrows, G. D., Norman, T. R., & Scoggins, B. A. (1982). A pharmacokinetic study of mianserin. European journal of clinical pharmacology, 21(6), 517–520. [Link]
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Shami, M., Elliott, H. L., Kelman, A. W., & Whiting, B. (1983). The pharmacokinetics of mianserin. British journal of clinical pharmacology, 15 Suppl 2, 313S–322S. [Link]
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Altamura, A. C., Melorio, T., Invernizzi, G., & Gomeni, R. (1982). Influence of age on mianserin pharmacokinetics. Psychopharmacology, 78(4), 380–382. [Link]
- De Jongh, G. D., van den Wildenberg, H. M., Nieuwenhuyse, H., & van der Veen, F. (1981). The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites.
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Lambert, C., & Le-Grec, F. (1998). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. Xenobiotica; the fate of foreign compounds in biological systems, 28(11), 1035–1045. [Link]
- Hiroi, T., Ebihara, A., Imaoka, S., & Funae, Y. (1998). Isoform-selective metabolism of mianserin by cytochrome P-450 2D.
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Otani, K., Ishida, M., Kaneko, S., Ohkubo, T., Osanai, T., Sugawara, K., & Fukushima, Y. (1999). The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients. European journal of clinical pharmacology, 55(7), 503–506. [Link]
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PubChem. (n.d.). Mianserin. Retrieved January 27, 2024, from [Link]
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Łukaszkiewicz, J., Szefer, P., & Wesołowski, M. (2014). Pharmacokinetic parameters of mianserin after a single oral dose of 30 mg of mianserin. ResearchGate. [Link]
- van der Veen, F., De Jongh, G. D., & van den Wildenberg, H. M. (1981). The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites. Drug Metabolism and Disposition, 9(1), 48-53.
-
Horlachuk, N. V., & Cholach, S. Y. (2023). DETERMINATION OF MIANSERIN IN BIOLOGICAL MATERIAL BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Медична та клінічна хімія, 25(1), 63-68. [Link]
- Hiroi, T., Ebihara, A., Imaoka, S., & Funae, Y. (1998). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug metabolism and disposition, 26(9), 859–863.
- van der Veen, F., De Jongh, G. D., & van den Wildenberg, H. M. (1981). The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites. Drug Metabolism and Disposition, 9(1), 48-53.
- Lambert, C., & Le-Grec, F. (1998). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. Xenobiotica, 28(11), 1035–1045.
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A Comparative Analysis of the Physicochemical Properties of Mianserin N-Oxide and Mirtazapine for Drug Development Professionals
This guide provides an in-depth, objective comparison of the physicochemical properties of Mianserin N-Oxide and its structurally related analogue, mirtazapine. The following analysis is designed to offer researchers, scientists, and drug development professionals critical insights into the fundamental characteristics of these two psychoactive compounds. Understanding these properties is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, as well as for informing formulation development and ensuring analytical method robustness.
Introduction to Mianserin N-Oxide and Mirtazapine
Mianserin is a tetracyclic antidepressant that has been used for the treatment of depression.[1] Its mechanism of action is complex, involving interactions with various neurotransmitter receptors.[2] Mianserin is metabolized in the liver, in part through N-oxidation, to form Mianserin N-Oxide.[1] This metabolite is a significant product of mianserin's biotransformation.[3]
Mirtazapine, another tetracyclic antidepressant, is structurally very similar to mianserin.[4] It is widely prescribed for major depressive disorder and is known for its unique pharmacological profile, which differs subtly but significantly from that of mianserin.[4] Given the structural relationship and the fact that Mianserin N-Oxide is a major metabolite of mianserin, a comparative analysis of their physicochemical properties is crucial for a comprehensive understanding of their behavior in biological systems.
Comparative Overview of Physicochemical Properties
The fundamental physicochemical properties of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Key parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a drug's performance.[5]
| Property | Mianserin N-Oxide | Mirtazapine |
| Molecular Formula | C₁₈H₂₀N₂O[7] | C₁₇H₁₉N₃ |
| Molecular Weight | 280.36 g/mol [7] | 265.35 g/mol |
| Melting Point (°C) | 163-165[8] | 114-116 |
| Aqueous Solubility | Estimated to be higher than mianserin | "Slightly soluble" |
| LogP | Estimated to be lower than mianserin | ~2.9 |
| pKa | Estimated to be in the range of 4-5 | ~7.1-7.7 |
In-Depth Analysis of Key Physicochemical Parameters
Solubility
Aqueous solubility is a critical factor influencing the bioavailability of orally administered drugs.
-
Mirtazapine: Mirtazapine is described as "slightly soluble" in water. This limited solubility can impact its dissolution rate in the gastrointestinal tract, potentially affecting its absorption.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the aqueous solubility of a compound, consistent with OECD Guideline 105.
Causality: The shake-flask method is a direct and reliable way to determine the saturation concentration of a substance in a solvent, in this case, water. By ensuring equilibrium is reached, this method provides a thermodynamically defined solubility value.
Self-Validation: The protocol includes a preliminary test to estimate the solubility and ensure the main test is conducted under appropriate conditions. The use of multiple replicates and a robust analytical method for quantification ensures the reliability and reproducibility of the results.
Step-by-Step Methodology:
-
Preliminary Test:
-
Add a small, known amount of the test substance to a known volume of water in a flask.
-
Agitate the flask at a constant temperature for 24 hours.
-
Visually inspect for undissolved particles. If the substance has completely dissolved, incrementally add more substance until undissolved particles are observed. This provides an approximate solubility range.
-
-
Main Test:
-
Based on the preliminary test, weigh an amount of the test substance that will result in a saturated solution with an excess of solid.
-
Add the substance to a known volume of water in a flask.
-
Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the solution to stand to let undissolved particles settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.
-
Analyze the concentration of the dissolved substance in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Repeat the experiment with at least two more flasks to ensure reproducibility.
-
Data Analysis: The aqueous solubility is reported as the average concentration from the replicate flasks, typically in mg/mL or mol/L.
Caption: Shake-Flask LogP Determination Workflow.
Ionization Constant (pKa)
The pKa of a molecule indicates its acidity or basicity and determines the extent of its ionization at a given pH. This is crucial for solubility, absorption, and receptor binding.
-
Mirtazapine: Mirtazapine is a basic compound with a reported pKa value in the range of 7.1 to 7.7. This means that at physiological pH (~7.4), a significant portion of mirtazapine will exist in its protonated, charged form.
-
Mianserin N-Oxide: Tertiary amine N-oxides are considerably weaker bases than their corresponding parent amines. [9]The pKa of the conjugate acid of a tertiary amine N-oxide is typically in the range of 4-5. Therefore, at physiological pH, Mianserin N-Oxide will exist predominantly in its neutral, un-ionized form. This difference in ionization state compared to mirtazapine will have profound effects on its interactions with biological targets and its pharmacokinetic properties.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Causality: This method relies on the change in pH of a solution as a titrant of known concentration is added. The point of half-neutralization, where the concentrations of the ionized and un-ionized species are equal, corresponds to the pKa of the compound.
Self-Validation: The use of a calibrated pH meter and standardized titrant solutions ensures accuracy. The analysis of the titration curve, including its derivatives, allows for a precise determination of the equivalence point and, subsequently, the pKa.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Accurately weigh a known amount of the test substance and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
-
Titration:
-
Place the solution of the test substance in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
If the substance is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.
-
Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve. This can be done more accurately by plotting the first or second derivative of the curve.
-
The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Caption: Potentiometric Titration for pKa Determination.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
-
Mirtazapine: The melting point of mirtazapine is reported to be in the range of 114-116 °C.
-
Mianserin N-Oxide: The melting point of Mianserin N-Oxide is reported as 163-165 °C. [8]The significantly higher melting point of the N-oxide compared to mirtazapine is likely due to the strong intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding, arising from the highly polar N-oxide group.
Experimental Protocol: Determination of Melting Point by Capillary Method
The capillary melting point method is a simple and widely used technique for determining the melting point of a solid.
Causality: This method relies on the visual observation of the phase transition of a small sample of a solid from a crystalline solid to a liquid as it is heated at a controlled rate.
Self-Validation: The use of a calibrated thermometer and a slow heating rate near the melting point ensures an accurate determination. Performing the measurement in duplicate or triplicate confirms the reproducibility of the result.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Tap the open end of a capillary tube into the sample to pack a small amount of the solid into the closed end. The packed sample should be 2-3 mm in height.
-
-
Measurement:
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block at a relatively fast rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The melting point is reported as this range.
-
Caption: Capillary Melting Point Determination Workflow.
Stability
The chemical stability of a drug substance is a critical quality attribute that must be thoroughly evaluated.
-
Mirtazapine: As an established drug, the stability of mirtazapine under various conditions has been well-characterized through forced degradation and long-term stability studies.
-
Mianserin N-Oxide: Amine N-oxides can be susceptible to reduction back to the parent amine. [9]They can also undergo thermal decomposition. [9]The stability of Mianserin N-Oxide would need to be carefully assessed under different pH, temperature, and light conditions to determine its shelf-life and appropriate storage conditions.
Experimental Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance, as outlined in ICH guideline Q1A(R2).
Causality: By subjecting the drug substance to stress conditions more severe than accelerated stability testing, forced degradation studies can rapidly provide information on the likely degradation products that may be observed during formal stability studies.
Self-Validation: The use of a stability-indicating analytical method is crucial. This method must be able to separate the intact drug from all degradation products, thus ensuring that the decrease in the drug's concentration is accurately measured.
Step-by-Step Methodology:
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the test substance in an acidic solution (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Dissolve the test substance in a basic solution (e.g., 0.1 M NaOH) and heat.
-
Oxidation: Treat the test substance with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid drug substance to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the drug substance to light of a specified wavelength and intensity.
-
-
Sample Analysis:
-
At various time points, withdraw samples from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent drug from all significant degradation products. Mass spectrometry can be used to identify the degradation products.
-
-
Data Evaluation:
-
Determine the rate of degradation under each stress condition.
-
Identify the major degradation products and propose degradation pathways.
-
Caption: Forced Degradation Study Workflow.
Conclusion
The physicochemical properties of Mianserin N-Oxide are predicted to differ significantly from those of mirtazapine, primarily due to the presence of the polar N-oxide functional group. Mianserin N-Oxide is expected to be more water-soluble, less lipophilic, and significantly less basic than mirtazapine. These differences will have a substantial impact on their respective ADME profiles and pharmacological activities. A thorough experimental investigation of the physicochemical properties of Mianserin N-Oxide is warranted to fully understand its potential as a drug candidate or to characterize its role as a metabolite of mianserin.
References
-
Wikipedia. (2023, December 15). Mianserin. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]
-
PubChem. (n.d.). Mianserin. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Amine oxide. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide. Retrieved from [Link]
-
Veeprho. (n.d.). Mianserin N-Oxide. Retrieved from [Link]
- Mušković, M., Lončarić, M., Ratkaj, I., & Malatesti, N. (2025). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. Molecules, 30(16), 3433.
- Fourches, D., Pu, D., Tassa, C., Weissleder, R., & Tropsha, A. (2011). Quantitative Structure–Activity Relationship Models for Predicting Inflammatory Potential of Metal Oxide Nanoparticles. ACS Nano, 5(5), 3779-3787.
- de Souza, A. C., Cássia R. G. de Alcantara, A., & da Silva, J. B. P. (2006). Photodegradation kinetics, cytotoxicity assay and determination by stability-indicating HPLC method of mianserin hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 137-142.
-
Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database [Internet]. Landes Bioscience. Retrieved from [Link]
- Blake, J. F. (2000). Chemoinformatics--predicting the physicochemical properties of 'drug-like' molecules. Current Opinion in Biotechnology, 11(1), 104-107.
- Puzyn, T., Leszczynska, D., & Leszczynski, J. (2011). Using nano-QSAR to predict the cytotoxicity of metal oxide nanoparticles.
- de Boer, A. G., de Jacobis, M. I., de Leede, L. G. J., & Breimer, D. D. (1998). A Comparison of the Physicochemical and Biological Properties of Mirtazapine and Mianserin. Journal of Pharmacy and Pharmacology, 50(4), 395-401.
- Clayden, J., & Woodward, S. (2010). Product Class 3: Amine N-Oxides.
- de Souza, A. C., Cássia R. G. de Alcantara, A., & da Silva, J. B. P. (2006). Photodegradation kinetics, cytotoxicity assay and determination by stability-indicating HPLC method of mianserin hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 137-142.
- Smith, D. A. (2014). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance.
- Fernández-García, E., Nanclares, G., & Rallo, R. (2024). A review on the structural characterization of nanomaterials for nano-QSAR models.
- Fourches, D., Pu, D., Tassa, C., Weissleder, R., & Tropsha, A. (2011). Quantitative Structure–Activity Relationship Models for Predicting Inflammatory Potential of Metal Oxide Nanoparticles. ACS Nano, 5(5), 3779-3787.
- Cramer, C. J. (2017). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. The Journal of Organic Chemistry, 82(19), 10488-10496.
- de Boer, A. G., de Jacobis, M. I., de Leede, L. G. J., & Breimer, D. D. (1998). A Comparison of the Physicochemical and Biological Properties of Mirtazapine and Mianserin. Journal of Pharmacy and Pharmacology, 50(4), 395-401.
- Petz, M. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10245-10271.
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
- Hefnawy, M. M., & Aboul-Enein, H. Y. (2004). Fast high-performance liquid chromatographic analysis of mianserin and its metabolites in human plasma using monolithic silica column and solid phase extraction.
- Peet, M., & Behagel, H. (1978). Mianserin: a decade of scientific development. British Journal of Clinical Pharmacology, 5 Suppl 1(Suppl 1), 5S-9S.
- Otani, K., Sasa, H., Kaneko, S., Kondo, T., & Fukushima, Y. (1993). Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin. Therapeutic Drug Monitoring, 15(2), 113-117.
-
Wikipedia. (2024, January 23). Psychoactive drug. Retrieved from [Link]
Sources
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- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 9. Amine oxide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Mianserin N-Oxide
[1]
Operational Summary
Mianserin N-Oxide (CAS: 62510-46-7) is a metabolite and synthetic impurity of the tetracyclic antidepressant Mianserin.[1][2] Unlike stable inorganic salts, this organic amine N-oxide possesses distinct thermal and photochemical instabilities.[1][2]
Immediate Directive: Do NOT dispose of via sanitary sewer or standard municipal trash. Do NOT autoclave, as N-oxides are thermally labile and may undergo uncontrolled decomposition (Cope elimination) under heat and pressure.[1] The only validated disposal method is high-temperature incineration via a licensed chemical waste contractor.[2]
Hazard Characterization & Technical Data
Effective disposal requires understanding the specific physicochemical risks of the N-oxide moiety compared to the parent amine.[2]
Comparative Hazard Profile
| Property | Parent: Mianserin HCl | Metabolite: Mianserin N-Oxide | Operational Implication |
| CAS Number | 21535-47-7 | 62510-46-7 | Unique inventory tracking required.[1] |
| Molecular Structure | Tetracyclic amine | Amine N-Oxide ( | Polar, potential for deoxygenation.[1][2] |
| Thermal Stability | Stable < 200°C | Thermally Labile | Risk of exothermic decomposition >100°C. |
| Aquatic Toxicity | Toxic (H411) | Very Toxic (H400) | Zero-discharge policy for drains.[1][2] |
| Acute Toxicity | Oral (H302) | Oral (H302), CNS effects | Handle as a potent bioactive agent.[1][2] |
| Photostability | Moderate | Low | Store/Dispose in amber glass or opaque containers.[2] |
Critical Mechanism Note: The N-oxide bond is coordinate covalent.[2] Upon heating, Mianserin N-Oxide can undergo a Meisenheimer rearrangement or Cope elimination (if
-hydrogens were accessible, though sterically hindered in this tetracyclic system).[1][2] This degradation releases radical species or reactive intermediates, making thermal treatment (autoclaving) dangerous.[1][2]
Step-by-Step Disposal Protocol
Phase 1: Segregation and Containment
Objective: Prevent environmental release and cross-reactivity.[2]
-
Isolate the Waste:
-
Solid Waste: Place powders, contaminated wipes, or weighing boats into a clear polyethylene bag (4 mil minimum) .[1] Twist and tape the neck.[2] Place this bag inside a secondary Amber Glass or High-Density Polyethylene (HDPE) container.
-
Liquid Waste (Mother Liquors): Segregate into "Non-Halogenated Organic" waste streams.[2] Ensure the solvent system is compatible (e.g., Methanol/Acetonitrile).[2] Do not mix with strong acids , as protonation of the N-oxide oxygen can increase reactivity.[1][2]
-
-
Labeling:
Phase 2: Destruction Workflow
Objective: Complete mineralization of the tetracyclic ring.[2]
-
Primary Method: High-Temperature Incineration (>1000°C) with scrubber systems for NOx gases.[1][2]
-
Prohibited Method: Autoclaving (Steam Sterilization).[2]
-
Prohibited Method: Chemical oxidation (Bleach) – ineffective against the stable tetracyclic core and may generate chlorinated byproducts.[2]
Disposal Decision Tree (Visualization)
Figure 1: Operational workflow for the segregation and packaging of Mianserin N-Oxide waste.
Scientific Rationale & Mechanism
Why do we prescribe these specific steps?
The "No Autoclave" Rule
Standard biological waste is often autoclaved.[2] However, Mianserin N-Oxide is a chemical hazard, not a biohazard.[1][2]
-
Mechanism: Under autoclave conditions (121°C, 15 psi), amine N-oxides can degrade.[1][2] While the tetracyclic structure of Mianserin resists simple Cope elimination, the N-O bond is the weakest point.[2] Thermal cleavage can yield the parent amine (Mianserin) or radical intermediates.[2]
-
Risk: This turns a contained solid waste into a potential volatile release or a mixture of unknown toxicity inside the autoclave chamber.[2]
Environmental Persistence
The aquatic toxicity classification (H400/H410) is driven by the stability of the dibenzo-pyrazino-azepine ring system.[2]
-
Mechanism: Wastewater treatment plants rely on microbial degradation.[2] Complex polycyclic amines are often refractory (resistant) to biodegradation.[2] If released, they persist in sediment, affecting aquatic life.[1][2]
-
Solution: Incineration ensures thermal oxidation of carbon to CO2 and nitrogen to NOx (scrubbed), preventing bioactive release.
Emergency Procedures (Spills)
PPE Required: Nitrile gloves (double gloving recommended), Safety Goggles, Lab Coat, N95/P2 Respirator (if powder).[1]
| Scenario | Protocol |
| Dry Powder Spill | 1. Do not sweep (creates dust).[2] 2. Cover spill with wet paper towels (dampened with water) to prevent aerosolization.[2] 3. Scoop damp material into a waste bag.[2] 4. Wipe area with methanol followed by soap and water.[2] |
| Liquid Spill | 1. Absorb with vermiculite or chem-pads.[1][2] 2. Do not use bleach immediately (potential reaction).[2] Use simple detergent/water for final clean.[2] 3. Place absorbents in hazardous waste container. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] The N-oxide is polar and water-soluble; organic solvents (like ethanol) on skin may enhance absorption and should be avoided for washing.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083362, Mianserin N-oxide.[1][2] Retrieved January 31, 2026 from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Mianserin N-oxide (CAS 62510-46-7).[1][2] Retrieved January 31, 2026 from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2] Retrieved January 31, 2026 from [Link][1]
-
Albini, A., & Pietra, S. (1991).[1][2] Heterocyclic N-Oxides.[1][2] CRC Press.[2] (Reference for thermal instability mechanisms of amine N-oxides).
Personal protective equipment for handling Mianserin N-Oxide
Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) Metabolite CAS: 62510-46-7 | Primary Hazard: Reproductive Toxicity (Repr. 1A)
Executive Safety Directive
To: Laboratory Personnel From: Senior Application Scientist
Mianserin N-Oxide is not merely a benign reference standard; it is a reactive metabolite of the tetracyclic antidepressant Mianserin. While it shares the acute toxicity profile of its parent compound, its classification as a Reproductive Toxicant (Category 1A) requires a shift in safety culture from "standard precaution" to "containment protocol."
The Critical Directive: Treat Mianserin N-Oxide as a potent compound capable of dermal absorption and aerosolization. Your primary barrier is engineering controls (fume hood); your secondary barrier is PPE . Reliance solely on PPE is a critical failure mode.
Hazard Profile & Risk Assessment
The following data dictates the PPE selection. Note that "Harmful if swallowed" implies systemic toxicity, often accessible via mucous membranes or inhalation of micro-dust.
| Hazard Class | H-Code | Risk Description | Operational Implication |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1][2][3] | Zero-tolerance for skin contact or inhalation. Pregnant personnel should not handle. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3][4][5] | High risk during hand-to-mouth transfer (poor glove doffing technique). |
| STOT - Single Exp. | H370 | Causes damage to organs (CNS).[2] | Neurotoxic effects (drowsiness/tremors) can occur rapidly upon exposure. |
Data Source: PubChem & ECHA Classifications [1, 2].
Defense-in-Depth Logic (Visualized)
Safety is not a single item; it is a system. The following logic flow illustrates how engineering controls and PPE must intersect during the workflow.
Figure 1: Defense-in-Depth Strategy. The primary barrier is the Fume Hood. PPE acts as the redundancy layer for surface contact and containment breach.
Personal Protective Equipment (PPE) Specifications
A. Hand Protection (Critical)
Standard Latex gloves are insufficient due to the potential for micro-perforations and organic solvent permeation during solubilization.
-
Material: Nitrile Rubber (NBR).
-
Configuration: Double-Gloving is mandatory for solid handling.
-
Inner Layer: Brightly colored (e.g., orange/blue) to act as a breach indicator.
-
Outer Layer: Standard laboratory nitrile (minimum 0.11 mm thickness).
-
-
Protocol: Change outer gloves immediately after weighing or if solvent splash occurs.
B. Respiratory Protection[5]
-
Primary: Handling must occur within a certified Chemical Fume Hood.
-
Secondary (Process Dependent): If weighing requires opening the balance draft shield outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .
-
Why? The H360 (Repro Tox) classification means inhaling micro-dust during weighing poses a systemic risk [3].
C. Body & Eye Protection[5]
-
Eyes: Chemical splash goggles (indirect venting). Safety glasses are acceptable only if a full sash shield is between the face and the compound.
-
Body: Lab coat with elastic cuffs (Tyvek/polypropylene preferred over cotton to prevent dust entrapment in fibers).
Operational Workflow: Step-by-Step
Phase 1: Weighing (Highest Risk)
The majority of exposure incidents occur during the transfer of static-prone powders.
-
Preparation: Place an absorbent pad (plastic-backed) in the fume hood. Place the balance inside the hood if possible.
-
Static Control: Use an anti-static gun or bar on the vial before opening. Mianserin N-Oxide powder can "jump" due to static charge.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance and surrounding area with a methanol-dampened wipe (wet-wiping prevents aerosolization).
Phase 2: Solubilization
-
Solvent Choice: Mianserin N-Oxide is soluble in DMSO and Methanol.
-
Note: DMSO enhances skin permeability. If Mianserin N-Oxide is dissolved in DMSO, it will penetrate nitrile gloves faster than in water. Change gloves immediately upon splash.
-
-
Vessel: Use screw-cap vials with septa. Avoid open beakers.
Phase 3: Disposal
-
Segregation: Do not mix with general trash.
-
Labeling: Waste container must be labeled "Acute Toxin / Repro Toxin."
-
Method: High-temperature chemical incineration is the required disposal method to destroy the tetracyclic ring structure [4].
Emergency Response Protocol
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Solid) | Brush off gently (do not wet initially to avoid absorption).[2][4] Wash with soap/water for 15 min. | Seek medical evaluation.[2][4][6] Reference CAS 62510-46-7.[3][5][7] |
| Skin Contact (Solution) | Remove gloves immediately. Wash skin with soap/water. Do not use solvent to clean skin. | Monitor for CNS depression (drowsiness). |
| Spill (Powder) | Evacuate area. Don N95/P100. Cover with wet paper towels to prevent dust. | Scoop into hazardous waste. Clean area x3 with detergent. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083362, Mianserin N-Oxide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Mianserin N-Oxide (CAS 62510-46-7). Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. organon.com [organon.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synzeal.com [synzeal.com]
- 5. Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | C18H20N2O | CID 3085244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleartech.ca [cleartech.ca]
- 7. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
